1-(tert-Butyl)-5-isopropyl-1H-pyrazole
Description
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Properties
CAS No. |
187402-18-2 |
|---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-tert-butyl-5-propan-2-ylpyrazole |
InChI |
InChI=1S/C10H18N2/c1-8(2)9-6-7-11-12(9)10(3,4)5/h6-8H,1-5H3 |
InChI Key |
UWOLJBLCRLYZLR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=NN1C(C)(C)C |
Canonical SMILES |
CC(C)C1=CC=NN1C(C)(C)C |
Synonyms |
1H-Pyrazole,1-(1,1-dimethylethyl)-5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Technical Deep Dive: 1-(tert-Butyl)-5-isopropyl-1H-pyrazole
The following technical guide details the chemical properties, synthesis challenges, and application protocols for 1-(tert-Butyl)-5-isopropyl-1H-pyrazole . This document is structured for researchers requiring high-fidelity data on sterically crowded heterocyclic scaffolds.
Core Scaffold Analysis & Synthetic Regiocontrol
Executive Summary
1-(tert-Butyl)-5-isopropyl-1H-pyrazole represents a class of "sterically overloaded" heterocycles.[1] Unlike its thermodynamically favored isomer (1-tert-butyl-3-isopropyl), the 1,5-disubstituted variant forces two bulky aliphatic groups—the tert-butyl at N1 and the isopropyl at C5—into immediate proximity.
This structural conflict creates a "Molecular Gear" effect , twisting the C5-isopropyl group out of planarity with the pyrazole core. For drug development, this specific geometry is prized for filling large hydrophobic pockets (e.g., ATP-binding sites in kinases like FLT3 or VEGFR) and increasing metabolic stability by blocking C5-oxidation.[1] However, its synthesis is non-trivial due to the inherent regiochemical preference of hydrazine condensations to avoid this steric clash.
Chemical Structure & Physical Properties[1][2][3][4]
Structural Analysis: The 1,5-Steric Clash
The defining feature of this molecule is the repulsion between the N1-tert-butyl group and the C5-isopropyl group.
-
Bond Angles: The N1-C5 bond length is slightly elongated compared to less substituted pyrazoles due to repulsion.[1]
-
Conformation: The isopropyl methine proton typically rotates away from the tert-butyl group to minimize Van der Waals overlap.
-
Electronic Effect: The lack of planarity reduces
-conjugation between the pyrazole ring and any potential substituents on the isopropyl group, isolating the electronic systems.[1]
Predicted Physical Data
Based on structure-activity relationship (SAR) data of analogous Tebufenpyrad intermediates.[1]
| Property | Value / Characteristic | Note |
| Molecular Formula | ||
| Molecular Weight | 166.27 g/mol | |
| Calculated LogP | ~3.2 - 3.5 | Highly Lipophilic due to high C/N ratio.[1] |
| Physical State | Low-melting solid or viscous oil | Steric bulk disrupts crystal packing efficiency.[1] |
| pKa (Conj. Acid) | ~2.0 - 2.5 | N2 is the basic site; steric bulk at N1/C5 shields N2 slightly but electronics dominate.[1] |
| Solubility | Soluble in DCM, EtOAc, DMSO | Poor water solubility. |
Synthesis & Regiocontrol (The Critical Challenge)
The Regioselectivity Paradox
The reaction of tert-butylhydrazine with a 1,3-diketone (e.g., 5-methylhexane-2,4-dione) typically yields the 1-(tert-butyl)-3-isopropyl isomer (Ratio > 9:1).[1]
-
Mechanism: The terminal nitrogen of the hydrazine (
) is the most nucleophilic.[1] It attacks the least sterically hindered carbonyl of the diketone. -
Result: The bulky tert-butyl group ends up distal to the isopropyl group (1,3-position).
The Solution: Fluorinated Solvent Control
To force the formation of the 1,5-isomer , the reaction kinetics must be altered.[1] The use of fluorinated alcohols (TFE or HFIP) activates the carbonyls via strong Hydrogen-bond donation, often reversing regioselectivity or allowing the isolation of the kinetic product. Alternatively, using enaminones directs the nucleophilic attack more precisely.
Visualization of Regiopathways
The following diagram illustrates the divergent synthesis pathways.
Figure 1: Divergent synthesis pathways. Standard conditions favor the 1,3-isomer to minimize steric strain. Specialized conditions are required to lock the 1,5-substitution pattern.
Experimental Protocol: Synthesis of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole[1][5]
Objective: Selective synthesis of the 1,5-isomer using a directed enaminone approach (preferred over diketone for higher purity).
Materials
-
tert-Butylhydrazine hydrochloride[1]
-
4-dimethylamino-3-isopropyl-3-buten-2-one (Enaminone precursor)
-
Ethanol (Absolute) or 2,2,2-Trifluoroethanol (TFE)
-
Triethylamine (
)
Step-by-Step Methodology
-
Precursor Preparation:
-
React 3-methyl-2-butanone (isopropyl methyl ketone) with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux for 12 hours.
-
Concentrate in vacuo to yield the enaminone intermediate. This creates a distinct electronic bias: the
-carbon is electrophilic, but the specific enaminone structure directs the hydrazine attack.
-
-
Cyclization:
-
Dissolve the enaminone (1.0 eq) in TFE (0.5 M concentration). Note: TFE promotes proton transfer and stabilizes the transition state for the crowded isomer.
-
Add tert-butylhydrazine hydrochloride (1.1 eq).
-
Add
(1.2 eq) dropwise at 0°C.[1]
-
-
Reflux & Monitoring:
-
Heat the mixture to reflux (approx. 75-80°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (20% EtOAc/Hexanes). The 1,5-isomer typically has a slightly lower
than the 1,3-isomer due to the exposed dipole moment (less symmetry).
-
-
Work-up:
-
Remove solvent under reduced pressure.[2]
-
Redissolve residue in
and wash with water ( ) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient 0%
10% EtOAc in Hexanes. -
Validation: Confirm regiochemistry via NOESY NMR. The tert-butyl protons (singlet, ~1.6 ppm) should show a strong NOE correlation with the isopropyl methine proton if they are adjacent (1,5-isomer).
-
Applications in Drug Discovery[1][2]
Kinase Inhibition (Hydrophobic Slotting)
The 1-(tert-butyl)-5-isopropyl moiety is a bioisostere for other bulky lipophilic groups.[1] In kinase inhibitors (e.g., targeting FLT3 or p38 MAPK), this scaffold serves two functions:
-
Gatekeeper Interaction: The bulky tert-butyl group can wedge against the gatekeeper residue in the ATP binding pocket.[1]
-
Solubility Modulation: The high lipophilicity aids in membrane permeability, though it requires solubilizing groups elsewhere on the molecule (e.g., piperazines) to balance the LogP.
Agrochemical Stability
In acaricides similar to Tebufenpyrad , the 5-position is metabolically vulnerable.[1] Placing an isopropyl group here, shielded by the N1-tert-butyl, creates a "metabolic fortress," slowing down cytochrome P450 oxidation and extending the half-life of the active compound in field conditions.
References
-
Regioselectivity in Pyrazole Synthesis
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[1] Journal of Organic Chemistry, 2008.
-
-
Steric Effects in Heterocycles
-
Elguero, J., et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.
-
-
Kinase Inhibitor Scaffolds
- VulcanChem. "3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole: Structural and Chemical Properties."
-
General Synthesis Methodologies
Sources
The 1,5-Disubstituted Pyrazole Scaffold: A Technical Guide to Regiocontrol and Medicinal Application
Executive Summary
The 1,5-disubstituted pyrazole scaffold represents a privileged structure in medicinal chemistry, distinct from its thermodynamically favored 1,3-isomer. Its unique geometry places substituents at adjacent nitrogen and carbon atoms (N1 and C5), creating a specific steric and electronic vector essential for binding to targets such as Cyclooxygenase-2 (COX-2) and Cannabinoid Receptor 1 (CB1).
This guide addresses the primary technical barrier in working with this scaffold: Regioselectivity . While 1,3-isomers are often the default product of hydrazine-diketone condensations due to steric relief, accessing the 1,5-isomer requires specific kinetic control or alternative synthetic strategies. This document details validated protocols, mechanistic insights, and structure-activity relationships (SAR) for researchers optimizing this pharmacophore.
Part 1: Structural Analysis & The Regioselectivity Paradox
Geometric & Electronic Distinction
The biological activity of pyrazoles is strictly governed by substitution patterns.
-
1,3-Disubstituted Pyrazoles: The substituents are separated by a carbon, minimizing steric clash. This is the thermodynamically stable isomer.
-
1,5-Disubstituted Pyrazoles: Substituents at N1 and C5 are vicinal. This creates significant steric strain, forcing the aryl rings (in diaryl systems) to twist out of coplanarity. This "propeller-like" twisted conformation is often critical for fitting into hydrophobic pockets (e.g., the COX-2 active site).
The Synthetic Challenge
The standard synthesis involves condensing a 1,3-diketone with a hydrazine.
-
The Problem: The hydrazine's primary amine (
) is the most nucleophilic site. It preferentially attacks the most electrophilic carbonyl of the diketone. If the diketone is unsymmetrical, two isomers (1,3 and 1,5) are formed. -
The Default: In many solvents (e.g., refluxing ethanol), the reaction favors the 1,3-isomer to minimize steric hindrance in the transition state.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways dictated by the initial nucleophilic attack.
Figure 1: Divergent mechanistic pathways in pyrazole synthesis. Path B is required for 1,5-disubstituted scaffolds but is often disfavored without specific conditions.
Part 2: Validated Synthetic Protocols
To ensure high fidelity in drug development, researchers must use protocols that guarantee the 1,5-regioisomer. Below are two field-proven methodologies.
Protocol A: The "Celecoxib" Route (Fluorine-Directed Condensation)
This method utilizes the strong electron-withdrawing nature of the trifluoromethyl (
Target: 1,5-diaryl-3-trifluoromethylpyrazole (Celecoxib scaffold).[1][2]
Materials:
-
4'-Methylacetophenone
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Sodium methoxide (25% in MeOH)
-
Ethanol (absolute)
Step-by-Step Methodology:
-
Claisen Condensation (Formation of Diketone):
-
Charge a flask with 4'-methylacetophenone (1.0 eq) and ethyl trifluoroacetate (1.1 eq) in methanol.
-
Add Sodium methoxide (1.2 eq) dropwise.
-
Reflux for 12 hours. The mixture will darken.
-
Acidify with 1N HCl to precipitate the 1,3-diketone (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione). Filter and dry.
-
Checkpoint: Verify enol formation via NMR (characteristic vinyl proton ~6.5 ppm).
-
-
Pyrazoles Cyclization:
-
Dissolve the isolated diketone (1.0 eq) in Ethanol.
-
Add 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq).
-
Reflux for 4–6 hours.
-
Crucial Step: The
group renders the adjacent carbonyl highly reactive toward the of the hydrazine, locking the regiochemistry to the 1,5-isomer. -
Cool to room temperature.[6] The product often precipitates. If not, concentrate and recrystallize from Ethyl Acetate/Hexane.
-
Data Summary:
| Parameter | Value | Note |
|---|
| Yield | 75–85% | High efficiency due to
Protocol B: The Gosselin Method (Solvent-Controlled Regioselectivity)
For substrates lacking a directing
Target: General 1,5-diarylpyrazoles.[7]
Mechanism: The use of N,N-Dimethylacetamide (DMAc) or NMP promotes the formation of the specific hydrazone intermediate that cyclizes to the 1,5-isomer, likely due to hydrogen bonding networks stabilizing the transition state.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a solution of the unsymmetrical 1,3-diketone (1.0 eq) in DMAc (0.5 M concentration).
-
Note: Do not use Ethanol; it favors the 1,3-isomer or mixtures.
-
-
Addition:
-
Add the arylhydrazine hydrochloride (1.1 eq) in one portion at Room Temperature (20–25°C) .
-
Critical Control: Do not heat initially. High heat promotes thermodynamic equilibration to the 1,3-isomer.
-
-
Reaction:
-
Stir at room temperature for 2–4 hours.
-
Monitor by HPLC/TLC.
-
-
Workup:
-
Dilute the reaction mixture with water (3x volume).
-
The 1,5-pyrazole typically precipitates as a solid. Filter and wash with water.
-
If oil forms, extract with MTBE, wash with brine, and dry over
.
-
Why this works: This protocol relies on kinetic control. In DMAc/HCl systems, the protonation state of the hydrazine and the solvent polarity favor the attack at the carbonyl that leads to the 1,5-isomer.
Part 3: Medicinal Chemistry & SAR Case Studies
Celecoxib (COX-2 Inhibitor)
Celecoxib utilizes the 1,5-diaryl architecture to achieve high selectivity for COX-2 over COX-1.[2]
-
1,5-Substitution: The phenyl ring at position 5 fills a hydrophobic pocket unique to COX-2 (created by the Val523 residue, which is Ile523 in COX-1).
-
Sulfonamide (N1): Binds to the hydrophilic side pocket (Arg513).
-
Trifluoromethyl (C3): Provides metabolic stability and lipophilicity.[8]
Rimonabant (CB1 Antagonist)
Rimonabant is the archetypal 1,5-diarylpyrazole CB1 antagonist.[9][10]
-
Structure: 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[10][11]
-
SAR Insight: The 2,4-dichloro substitution on the N1-phenyl ring is critical. It forces the ring to be orthogonal to the pyrazole core, locking the conformation required for receptor antagonism.
SAR Interaction Map
The following diagram visualizes the pharmacophore features of the 1,5-diarylpyrazole scaffold based on Rimonabant/Celecoxib data.
Figure 2: Pharmacophore map of the 1,5-diarylpyrazole scaffold illustrating key Structure-Activity Relationships (SAR).
References
-
Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles: Gosselin, F., O'Shea, P. D., Roy, S., Reamer, R. A., Chen, C. Y., & Volante, R. P. (2006). Journal of Organic Chemistry. A highly cited protocol for controlling regiochemistry using solvent effects (DMAc).
-
Celecoxib Synthesis & SAR: Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[1][2] Journal of Medicinal Chemistry.
-
Rimonabant SAR: Lange, J. H., et al. (2004). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations. Journal of Medicinal Chemistry.
-
Review of Pyrazole Synthesis: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. systems.uomisan.edu.iq [systems.uomisan.edu.iq]
- 9. Synthesis and structure-activity relationships (SARs) of 1,5-diarylpyrazole cannabinoid type-1 (CB(1)) receptor ligands for potential use in molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document: Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of ... - ChEMBL [ebi.ac.uk]
- 11. jbclinpharm.org [jbclinpharm.org]
Steric Anchors & Metabolic Shields: A Technical Guide to tert-Butyl and Isopropyl Pyrazoles
[1]
Executive Summary
In medicinal chemistry, the pyrazole scaffold serves as a privileged structure, present in blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Tebufenpyrad (acaricide). However, the efficacy of these scaffolds often hinges on the precise deployment of alkyl substituents.
This guide focuses on two critical alkyl groups: isopropyl (i-Pr) and ** tert-butyl (t-Bu)**.[1] While both increase lipophilicity, they function via distinct mechanisms. The i-Pr group offers a balance of steric bulk and rotational freedom, often interacting with hydrophobic pockets (e.g., ATP-binding sites in kinases). In contrast, the t-Bu group acts as a "metabolic shield," blocking oxidative degradation while enforcing rigid steric lock-and-key conformations.[1]
The Regioselectivity Paradox in Synthesis
The primary challenge in accessing these derivatives is the regioselective construction of the pyrazole ring. When condensing an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine (e.g., tert-butylhydrazine), two isomers are possible: the 1,3-isomer and the 1,5-isomer.
Mechanistic Causality
The outcome is dictated by the competition between electronic control and steric control :
-
Nucleophilicity: In alkylhydrazines (
), the substituted nitrogen ( ) is more electron-rich but sterically hindered.[1] The unsubstituted nitrogen ( ) is less hindered but less nucleophilic. -
Electrophilicity: The 1,3-dicarbonyl component possesses two electrophilic centers.[1] The attack preference depends on the hard/soft nature of the solvent and catalyst.
For tert-butyl hydrazine, steric hindrance at
Visualization: Regioselective Pathways
The following diagram maps the decision tree for synthesizing 1-substituted vs. 3/5-substituted pyrazoles, highlighting the critical divergence points.
Caption: Mechanistic divergence in pyrazole synthesis. Steric bulk of the hydrazine substituent (t-Bu) heavily biases the reaction toward the 1,5-isomer under kinetic control.[1]
Validated Experimental Protocol
Objective: Synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-amine (Key intermediate for kinase inhibitors). Rationale: This protocol utilizes a condensation strategy that avoids the formation of the regioisomeric mixture by using a pre-methylated hydrazine and a nitrile-ketone equivalent, ensuring the tert-butyl group ends up at the C3 position.[1]
Reagents & Equipment[2][3][4][5]
-
Substrate: 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile).[1]
-
Reagent: Methylhydrazine (Caution: Toxic/Carcinogenic).
-
Solvent: Ethanol (Absolute).
-
Catalyst: Glacial Acetic Acid (catalytic amount).
Step-by-Step Methodology
-
Preparation of Electrophile: Dissolve 4,4-dimethyl-3-oxopentanenitrile (10.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Why: Ethanol provides the necessary polarity to stabilize the transition state while allowing reflux temperatures sufficient for cyclization.
-
-
Controlled Addition: Cool the solution to 0°C. Add methylhydrazine (11.0 mmol, 1.1 eq) dropwise over 15 minutes.
-
Causality: Exothermic reaction.[1] Rapid addition causes local overheating, leading to decomposition or side-reactions (dimerization).
-
-
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Checkpoint: The disappearance of the nitrile peak in IR (approx. 2200 cm⁻¹) indicates ring closure to the amino-pyrazole.
-
-
Workup: Evaporate solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove acetic acid traces) and Brine.
-
Purification: Recrystallize from Hexane/EtOAc (9:1).
-
Result: White crystalline solid.[1] The tert-butyl group at C3 forces the methyl group on N1 to adopt a specific conformation, critical for binding affinity.
-
Structure-Activity Relationship (SAR) Profile
The choice between isopropyl and tert-butyl is rarely arbitrary.[1] It is a strategic decision based on metabolic stability and hydrophobic filling.
Comparative Data Analysis
| Parameter | Isopropyl (i-Pr) | tert-Butyl (t-Bu) | Impact on Drug Design |
| Steric Bulk (Taft Es) | -0.47 | -1.54 | t-Bu is significantly bulkier, effectively locking protein conformations.[1] |
| Lipophilicity ( | +1.30 | +1.70 | t-Bu increases membrane permeability but decreases solubility.[1] |
| Metabolic Stability | Moderate: Susceptible to CYP450 hydroxylation at the methine (CH) position. | High: No methine hydrogen.[1] Resistant to direct oxidation (Metabolic Shield). | |
| Rotational Freedom | Free rotation around C-C bond.[1] | Restricted rotation (Gear effect). | i-Pr allows "induced fit"; t-Bu requires a pre-formed pocket.[1] |
Case Study: Tebufenpyrad
Tebufenpyrad (Acaricide) utilizes a tert-butyl group on the benzyl moiety.[1][2][3][4][5]
-
Mechanism: The tert-butyl group anchors the molecule into the hydrophobic pocket of the mitochondrial Complex I (MET I).
-
Why not Isopropyl? An isopropyl group would introduce a tertiary hydrogen susceptible to rapid oxidative metabolism (benzylic hydroxylation), drastically reducing the half-life of the compound in vivo. The tert-butyl group blocks this metabolic soft spot [1, 5].[1]
References
-
Ruatta, S. M., et al. (2017).[6] "Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives." Tetrahedron Letters. Link
-
Fustero, S., et al. (2009). "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." Organic Letters. Link
-
Muthubhupathi, G., et al. (2024). "Synthesis and Biological Activities of Some Pyrazole Derivatives." Academic Strive. Link
-
Baggio, D., et al. (2021). "Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)." Molbank.[1] Link
-
PubChem. "Tebufenpyrad Compound Summary."[1] National Library of Medicine. Link
Sources
- 1. Tebufenpyrad | C18H24ClN3O | CID 86354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Tebufenpyrad (Ref: AC 801757) [sitem.herts.ac.uk]
- 6. Sci-Hub. Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives / Tetrahedron Letters, 2017 [sci-hub.kr]
The Steric Imperative: A Technical Guide to the tert-Butyl Pyrazole Motif
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in blockbuster drugs like Celecoxib and Rimonabant.[1] However, the introduction of a tert-butyl (t-Bu) group onto this five-membered ring introduces profound steric and electronic perturbations that dictate synthetic regioselectivity, tautomeric equilibria, and ligand-protein binding kinetics. This guide analyzes the tert-butyl group not merely as a hydrophobic bulk, but as a steric anchor that can be leveraged to lock conformations and direct metabolic stability.[2]
Synthetic Regiocontrol: Navigating the Steric Maze
The synthesis of substituted pyrazoles typically involves the condensation of hydrazines with 1,3-dielectrophiles (e.g., 1,3-diketones). When one substituent is a bulky tert-butyl group, the reaction kinetics and thermodynamic product distribution shift dramatically.
The Regioselectivity Challenge
In the reaction between a monosubstituted hydrazine (
When
-
Kinetic Control: Nucleophilic attack by the hydrazine's terminal nitrogen (
) usually occurs at the least hindered carbonyl. However, the t-Bu group shields its adjacent carbonyl, directing attack to the distal carbonyl. -
Thermodynamic Control: The final pyrazole isomer seeks to minimize steric clash between the N-1 substituent and the C-5 substituent. Therefore, bulky groups prefer the C-3 position.
Pathway Analysis (Graphviz)
The following diagram illustrates the decision tree for regioselective synthesis involving tert-butyl groups.
Caption: Regioselective pathways in the condensation of hydrazines with tert-butyl-1,3-diketones. The steric bulk of the t-Bu group strongly biases the formation of the 3-isomer.
Structural Dynamics: Tautomerism and Conformational Locking
In
The 3- vs. 5-Position Preference
For a pyrazole bearing a single tert-butyl group:
-
Tautomer A (3-tert-butyl): The bulky group is at position 3. The adjacent NH group is relatively small, but the lone pair on
-2 is sterically accessible. -
Tautomer B (5-tert-butyl): The bulky group is at position 5, directly adjacent to the
-H.
Scientific Insight: Experimental data, including NMR spectroscopy in solution and X-ray crystallography, confirms that the 3-tert-butyl tautomer is overwhelmingly favored (often >90:10 ratio at room temperature). The 5-position placement forces a destabilizing steric clash between the t-Bu methyl protons and the
Tautomeric Equilibrium Diagram
Caption: Annular tautomerism of tert-butylpyrazole. The equilibrium lies heavily to the left (3-isomer) to relieve steric strain at the N-H interface.
Pharmacological Utility: The tert-Butyl Anchor[2]
In drug discovery, the tert-butyl group is often described as a "privileged steric anchor." Its utility extends beyond simple volume filling.
Metabolic Shielding
The tert-butyl group is chemically inert and resistant to oxidative metabolism (unlike linear alkyl chains which undergo
Hydrophobic Pocket Filling
Many enzyme active sites (e.g., COX-2, kinases) possess deep, lipophilic pockets. The spherical, rigid nature of the t-Bu group allows it to fill these pockets with high shape complementarity, maximizing van der Waals interactions. This "ball-in-socket" fit often results in nanomolar affinity gains compared to methyl or ethyl analogs.
Detailed Experimental Protocol: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-amine Derivative
This protocol illustrates the synthesis of a sulfonamide hybrid, showcasing the stability of the t-Bu group during electrophilic substitution on the pyrazole amine.
Objective: Synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide. Rationale: This reaction demonstrates the nucleophilic reactivity of the 5-amino group in the presence of the 3-tert-butyl steric anchor.
Materials
-
Starting Material: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq)
-
Reagent: 4-Methylbenzenesulfonyl chloride (TsCl) (2.0 eq)
-
Base: Triethylamine (TEA) (2.4 eq)
-
Solvent: Acetonitrile (MeCN) (anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (0.50 mmol, 76 mg) in anhydrous MeCN (2.0 mL).
-
Addition: Add Triethylamine (1.2 mmol, 167 µL) to the stirring solution.
-
Reaction Initiation: Add 4-Methylbenzenesulfonyl chloride (1.0 mmol, 190 mg) portion-wise over 5 minutes.
-
Note: A slight exotherm may be observed. The excess sulfonyl chloride ensures complete conversion of the potentially hindered amine.
-
-
Incubation: Stir the reaction mixture at room temperature (
) for 12 hours under an inert atmosphere ( ). -
Quenching: Evaporate the solvent under reduced pressure (Rotavap). Resuspend the residue in ethyl acetate (10 mL) and wash with distilled water (2 x 5 mL) to remove triethylamine hydrochloride salts.
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. If necessary, purify via silica gel column chromatography (Hexane:EtOAc gradient).
Self-Validation Criteria (QC):
-
1H NMR (CDCl3): Look for the diagnostic tert-butyl singlet (
ppm, 9H) and the disappearance of the broad signal. -
Regiochemistry Check: The methyl group on
-1 should appear as a singlet ( ppm). NOE (Nuclear Overhauser Effect) experiments should show a correlation between the -methyl and the pyrazole C-4 proton, but not the tert-butyl group, confirming the 3-t-Bu/1-Me regiochemistry.
Quantitative Data Summary
| Parameter | 3-tert-Butyl Isomer | 5-tert-Butyl Isomer | Effect of t-Bu Group |
| Relative Stability | High (Major Tautomer) | Low (Minor Tautomer) | Steric clash with N-H destabilizes 5-isomer. |
| Regioselectivity (Synthesis) | Favored with N-alkyl hydrazines | Disfavored | Directs incoming electrophiles to remote positions. |
| Metabolic Stability | High | High | Blocks oxidative metabolism at adjacent sites. |
| Lipophilicity (LogP) | Increases by ~1.5 - 2.0 | Increases by ~1.5 - 2.0 | Enhances membrane permeability and hydrophobic binding. |
References
-
MDPI. (2025). Synthesis and Anticancer Activity of Pyrazole–Sulfonamide Hybrids. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from [Link]
-
Conicet. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazole-3-esters. Retrieved from [Link]
Sources
The Physicochemical Matrix: Lipophilicity and logP of tert-Butyl Pyrazoles
This guide details the physicochemical impact of the tert-butyl group on the pyrazole scaffold, focusing on lipophilicity (logP) and its implications for drug design.
Executive Technical Synthesis
The incorporation of a tert-butyl (t-Bu) group onto a pyrazole ring is a strategic medicinal chemistry modification used to modulate lipophilicity , metabolic stability , and receptor occupancy . Unlike planar substituents (e.g., phenyl) or small alkyls (e.g., methyl), the t-Bu group introduces a spherical, hydrophobic bulk that significantly alters the solvation shell of the molecule.
-
Core Impact: The t-Bu group typically increases logP by +1.5 to +2.0 log units relative to a hydrogen substituent, and +0.8 to +1.2 log units relative to a methyl group.
-
Mechanism: This increase is driven entropically by the "hydrophobic effect"—the energetic cost for water molecules to organize around the bulky, non-polar t-Bu spheroids is high, favoring partitioning into the octanol phase.
-
Structural Consequence: The steric bulk of the t-Bu group (A-value > 4.5 kcal/mol) often forces orthogonal conformational twists in adjacent aryl rings, breaking planarity and improving solubility in organic media while blocking metabolic access to the pyrazole nitrogen or adjacent carbons.
Comparative Data Analysis: The tert-Butyl Shift
The following table synthesizes experimental and predicted logP data to illustrate the "lipophilic shift" induced by the tert-butyl group compared to standard analogues.
Table 1: Comparative Lipophilicity of Pyrazole Derivatives
| Scaffold Structure | Substituent (R) | Experimental logP | Predicted logP (Consensus) | Key Physicochemical Feature | |
| 1H-Pyrazole | -H | 0.26 | 0.20 | - | Hydrophilic, H-bond donor/acceptor |
| 3-Methyl-1H-pyrazole | -CH₃ | 0.65 | 0.68 | +0.39 | Minimal steric impact |
| 3-Phenyl-1H-pyrazole | -Ph | 2.05 | 2.10 | +1.79 | Planar lipophilicity, |
| 3-tert-Butyl-1H-pyrazole | -C(CH₃)₃ | 1.98 | 2.05 | +1.72 | Spherical hydrophobicity, Steric bulk |
| 1-Ph-3-tBu-pyrazole | -Ph / -tBu | 4.15 | 4.22 | +3.89 | High lipophilicity, potential solubility issues |
| Celecoxib (Reference) | (CF₃/Tolyl) | 3.50 | 3.58 | - | Balanced for COX-2 pocket occupancy |
Note: Values represent a synthesis of literature data and fragment-based predictions. The t-Bu group provides a lipophilic boost comparable to a phenyl ring but without the potential for
Mechanistic & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) and the multi-dimensional impact of the tert-butyl group on the pyrazole core.
Caption: Multi-parameter impact of tert-butyl substitution on pyrazole pharmacochemistry.
Experimental Protocols for LogP Determination
To ensure data integrity (E-E-A-T), two distinct protocols are provided. The Shake-Flask method is the thermodynamic gold standard, while the HPLC method allows for higher throughput and is suitable for compounds with impurities.
Method A: Thermodynamic Shake-Flask (Gold Standard)
Best for: Finalizing lead compounds and validating computational models.
Reagents: 1-Octanol (HPLC Grade), Phosphate Buffered Saline (PBS, pH 7.4).
-
Phase Pre-Saturation (Critical Step):
-
Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separation funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow phases to separate for at least 12 hours. Why: Prevents volume changes during the experiment due to solvent miscibility.
-
-
Sample Preparation:
-
Dissolve ~1 mg of the tert-butyl pyrazole derivative in 5 mL of the pre-saturated octanol phase. Measure UV-Vis absorbance (
) at (typically 250–280 nm for pyrazoles).
-
-
Partitioning:
-
Combine 2 mL of the drug-octanol solution with 2 mL of pre-saturated PBS .
-
Shake in a mechanical rotator for 60 minutes at 25°C.
-
Centrifuge at 3000 rpm for 20 minutes to break any emulsions.
-
-
Quantification:
-
Carefully extract the octanol layer.
-
Measure absorbance (
).
-
-
Calculation:
Method B: RP-HPLC Estimation (High Throughput)
Best for: Screening libraries of tert-butyl analogues.
Principle: Retention time (
-
System Setup: Agilent 1200 Infinity or equivalent with DAD detector.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic Methanol/Water (70:30) with 0.1% Formic Acid (to suppress ionization of the pyrazole nitrogen).
-
Calibration:
-
Inject a standard mixture of 5 reference compounds with known logP values (e.g., Pyridine, Aniline, Toluene, Naphthalene, Phenanthrene).
-
Plot
vs. Literature logP. -
Capacity factor
, where is the dead time (determined using Uracil).
-
-
Analysis:
-
Inject the tert-butyl pyrazole sample.
-
Calculate logP using the linear regression equation from the calibration curve.
-
Experimental Workflow Diagram
The following diagram outlines the decision logic and workflow for determining the lipophilicity of these derivatives.
Caption: Decision tree for selecting the appropriate lipophilicity determination protocol.
References
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds. National Institutes of Health (NIH). Discusses logP variations (1.22–3.88) in pyrazole derivatives.[1][2][3][4][5]
-
Determination of Log P for Compounds of Different Polarity. Agilent Technologies. Application note on HPLC-based logP determination using HDR-DAD systems.
-
Structure-based design and pharmacological profiling of functionalized pyrazoles. Arabian Journal of Chemistry. Provides specific logP data for functionalized pyrazole scaffolds.
-
Applications of Tert-Butyl-Phenolic Antioxidants. MDPI. Details the electronic and steric impact of the tert-butyl group on aromatic rings.
-
Calculation of Molecular Lipophilicity: State-of-the-Art. ResearchGate. Comparative analysis of logP prediction methods for heterocyclic compounds.
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
1-(tert-Butyl)-5-isopropyl-1H-pyrazole CAS number search
Technical Guide: 1-(tert-Butyl)-5-isopropyl-1H-pyrazole Scaffolds
Part 1: Executive Summary & Chemical Identity
1.1 Executive Summary
The compound 1-(tert-Butyl)-5-isopropyl-1H-pyrazole represents a sterically demanding heterocyclic scaffold used primarily in advanced medicinal chemistry. Unlike its thermodynamically favored isomer (1-tert-butyl-3-isopropyl-1H-pyrazole), the 1,5-disubstituted variant introduces significant steric clash between the N1-tert-butyl group and the C5-isopropyl group. This specific spatial arrangement is critical for modulating the binding affinity of small molecule inhibitors, particularly in the development of 11
This guide details the synthesis, structural validation, and handling of this scaffold, addressing the inherent regioselectivity challenges associated with its production.
1.2 Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(tert-Butyl)-5-(propan-2-yl)-1H-pyrazole |
| Molecular Formula | C |
| Molecular Weight | 166.27 g/mol |
| SMILES | CC(C)c1ccnn1C(C)(C)C |
| CAS Registry Number | Not Publicly Listed (Parent Compound).Note: Frequently synthesized as the 4-carboxylic acid derivative (e.g., related to CAS 2460754-86-1). |
| Key Isomer | 1,5-isomer (Sterically crowded, kinetically controlled) vs. 1,3-isomer (Thermodynamically favored). |
Part 2: Synthesis & Regiocontrol Strategy
2.1 The Regioselectivity Challenge The synthesis of 1-(tert-butyl)-5-isopropyl-1H-pyrazole via the condensation of tert-butylhydrazine and a 1,3-diketone (e.g., 5-methylhexane-2,4-dione) typically yields a mixture of regioisomers.
-
1,3-Isomer: The bulky tert-butyl group on the hydrazine prefers the position distal to the isopropyl group to minimize steric strain. This is the major product in standard conditions.
-
1,5-Isomer (Target): Placing the bulky tert-butyl group adjacent to the isopropyl group (C5) creates a "clash" zone. Synthesis requires specific directing groups or separation protocols.
2.2 Experimental Protocol: Knorr Pyrazole Synthesis (Adapted) Objective: Synthesis of the 1,5-scaffold via condensation with 4-methyl-3-oxopentanoate derivatives.
Reagents:
-
tert-Butylhydrazine hydrochloride (1.0 eq)
-
Methyl 4-methyl-3-oxopentanoate (1.0 eq)
-
Ethanol (Solvent, anhydrous)
-
Triethylamine (Base, 1.1 eq)
Step-by-Step Workflow:
-
Preparation: Dissolve tert-butylhydrazine hydrochloride in anhydrous ethanol under nitrogen atmosphere. Add triethylamine dropwise to liberate the free hydrazine base.
-
Addition: Cool the solution to 0°C. Slowly add Methyl 4-methyl-3-oxopentanoate. Note: Slow addition favors kinetic control.
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 12–16 hours.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with water and brine. Dry over Na
SO . -
Isomer Separation (Critical): The crude mixture will contain predominantly the 1,3-isomer.
-
Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20). The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity induced by the dipole moment distortion from steric strain.
-
Yield Expectations: Expect the 1,5-isomer to be the minor product (10–25% yield) unless specific directing groups (e.g., enaminones) are used.
-
2.3 Visualization: Synthesis & Isomerism
Caption: Reaction pathway showing the bifurcation into thermodynamic (1,3) and kinetic (1,5) isomers during pyrazole synthesis.
Part 3: Structural Characterization (Self-Validating Protocol)
To confirm the identity of the 1-(tert-Butyl)-5-isopropyl isomer and distinguish it from the 1,3-isomer, Nuclear Magnetic Resonance (NMR) spectroscopy using the Nuclear Overhauser Effect (NOE) is the gold standard.
3.1 Diagnostic NMR Signals
| Feature | 1-(tert-Butyl)-5 -isopropyl (Target) | 1-(tert-Butyl)-3 -isopropyl (Impurity) |
| Proton Proximity | t-Bu protons are spatially close to i-Pr methine proton. | t-Bu protons are distant from i-Pr group. |
| NOESY Signal | Strong Cross-peak between t-Bu (s, 9H) and i-Pr-CH (m, 1H). | No Cross-peak between t-Bu and i-Pr. |
| C5-H Shift | C3-H and C4-H signals appear distinct. | C5-H signal is distinct. |
3.2 NOESY Logic Diagram
Caption: Logic flow for distinguishing regioisomers using NOESY NMR spectroscopy.
Part 4: Applications & Safety
4.1 Medicinal Chemistry Utility The 1-(tert-butyl)-5-isopropyl-1H-pyrazole scaffold is a bioisostere often employed to optimize lipophilicity and metabolic stability.
-
11
-HSD1 Inhibitors: As detailed in patent literature (e.g., EP2295411A1), this scaffold serves as a hydrophobic core that fits into the lipophilic pocket of the 11 -HSD1 enzyme, crucial for treating type 2 diabetes and metabolic syndrome. -
Kinase Inhibition: The steric bulk of the tert-butyl group can lock the pyrazole into a specific conformation, improving selectivity against kinase targets.
4.2 Safety & Handling
-
Hydrazine Precursors: tert-Butylhydrazine is toxic and potentially carcinogenic. Handle in a fume hood with double-gloving.
-
Explosion Hazard: Pyrazole synthesis involves heating hydrazine derivatives. Ensure reaction vessels are vented properly to prevent pressure buildup from nitrogen evolution (if decomposition occurs).
-
Storage: Store the isolated pyrazole under inert atmosphere (Argon/Nitrogen) at 4°C to prevent oxidation of the ring system.
References
-
European Patent Office. (2011).[1] Pyrazoles as 11-beta-HSD-1 Inhibitors. Patent EP2295411A1.[1] Retrieved from .
- Fustero, S., et al. (2011). Regioselective synthesis of 1,3,5- and 1,3,4,5-substituted pyrazoles. Tetrahedron, 67(39), 7412-7417. (General methodology for regiocontrol).
-
Kong, Y., et al. (2014).[2] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters, 16(2), 576-579.[2] Retrieved from .
Sources
The Pyrazole Paradigm: Strategic Integration in Modern Drug Discovery
Introduction: The Privileged Scaffold
In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged structure" as effectively as pyrazole . This five-membered ring, containing two adjacent nitrogen atoms (
For the drug discovery scientist, the pyrazole moiety offers a unique duality:
-
Electronic Versatility: It acts as both a hydrogen bond donor (HBD) and acceptor (HBA), mimicking the purine ring of ATP in kinase inhibitors.
-
Rigid Geometry: It serves as a linear or angular spacer, orienting substituents into specific hydrophobic pockets (as seen in COX-2 inhibitors).
This guide dissects the technical utility of pyrazoles, moving beyond basic textbook definitions to application-based strategies in oncology and inflammation.[1]
Medicinal Chemistry Strategy: Tautomerism & Binding
The Tautomeric Challenge
Unsubstituted pyrazoles exist in annular tautomerism (
-
The Risk: If the energy penalty to desolvate and freeze the required tautomer is too high, potency suffers.
-
The Solution:
-substitution (alkylation/arylation) "locks" the pyrazole into a fixed geometry, pre-paying the entropic cost of binding.
Pharmacophore Mapping (Kinase Hinge Region)
In kinase inhibitors, the pyrazole motif frequently mimics the adenine ring of ATP. The
Visualization: Pyrazole Pharmacophore Logic
Figure 1: Pharmacophore mapping of the pyrazole scaffold within a kinase ATP-binding pocket. Note the dual vector potential at C3 and C5.
Therapeutic Case Studies: Mechanism & Causality
Oncology: Ruxolitinib (JAK1/2 Inhibitor)
Mechanism: Ruxolitinib treats myelofibrosis by inhibiting Janus Kinases (JAKs).
-
Structural Logic: The molecule features a pyrazole ring attached to a pyrrolo[2,3-d]pyrimidine core.[3] The pyrazole here acts as a critical linker that orients the cyclopentyl group into a specific hydrophobic sub-pocket, enhancing selectivity over other kinases.
-
Synthesis Insight: The synthesis involves a chiral resolution or asymmetric hydrogenation to establish the cyclopentyl stereocenter, followed by a Michael addition involving the pyrazole [1].
Inflammation: Celecoxib (COX-2 Selective)
Mechanism: Non-steroidal anti-inflammatory drug (NSAID) targeting Cyclooxygenase-2.[4][5][6]
-
Structural Logic: Unlike non-selective NSAIDs (like ibuprofen), Celecoxib utilizes a 1,5-diarylpyrazole scaffold.
-
The "Side Pocket" Theory: The rigid pyrazole core positions a sulfonamide group (
) to penetrate a distinct hydrophilic side pocket present in COX-2 but blocked by a bulky Isoleucine (Ile523) in COX-1. This steric clash in COX-1 provides the selectivity [2].
Data Summary: FDA-Approved Pyrazole Pharmacophores
| Drug Name | Target | Indication | Pyrazole Role | Key Interaction |
| Celecoxib | COX-2 | Arthritis/Pain | Central Scaffold | Rigid spacer orienting sulfonamide into COX-2 side pocket. |
| Crizotinib | ALK/ROS1 | NSCLC | Core Pharmacophore | 3-substituted pyrazole mimics ATP adenine binding. |
| Ruxolitinib | JAK1/2 | Myelofibrosis | Linker/Binder | Connects core scaffold to hydrophobic tail; aids solubility. |
| Axinitib | VEGFR | Renal Cell Carcinoma | Hinge Binder | Indazole (fused pyrazole) binds directly to kinase hinge. |
Synthetic Strategies: Controlling Regioselectivity
The most significant challenge in pyrazole synthesis is regioselectivity during the condensation of hydrazines with 1,3-diketones (Knorr Synthesis).
-
The Problem: Reacting a monosubstituted hydrazine (
) with an unsymmetrical 1,3-diketone yields a mixture of 1,3- and 1,5-isomers. -
The Fix:
-
Steric Control: Bulky groups on the diketone direct the hydrazine
(the more nucleophilic atom) to the less hindered carbonyl. -
Solvent/pH: Protic solvents often favor the 1,5-isomer, while aprotic conditions can shift preference.
-
Stepwise Synthesis: Using enaminones or alkynones allows for predictable regiochemistry [3].
-
Visualization: Regioselective Synthesis Workflow
Figure 2: Decision tree for achieving regiochemical purity in pyrazole synthesis.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Regioselective Synthesis of 1-Phenyl-3-methyl-5-trifluoromethylpyrazole
Rationale: Fluorinated pyrazoles are common in drug discovery (e.g., Celecoxib) to increase metabolic stability.
-
Reagents: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (0.5 M concentration).
-
Procedure:
-
Dissolve diketone in absolute ethanol.
-
Cool to 0°C (Critical: Control exotherm to prevent side reactions).
-
Add methylhydrazine dropwise.
-
Allow to warm to RT and reflux for 4 hours.
-
-
Validation (The "Trust" Step):
-
TLC: Monitor disappearance of diketone (
in 20% EtOAc/Hex). -
NMR Check: The 1,3-isomer and 1,5-isomer have distinct proton shifts for the pyrazole-H4. Crucial: Use 1D-NOE spectroscopy. Irradiate the N-methyl group; if you see enhancement of the Phenyl protons, it is the 1,5-isomer . If you see enhancement of the H4 proton, it is the 1,3-isomer .
-
Protocol 2: Biochemical Kinase Inhibition Assay (FRET-Based)
Rationale: To validate the biological activity of the synthesized pyrazole against a target kinase (e.g., JAK2).
-
System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or equivalent TR-FRET.
-
Components:
-
Kinase: Recombinant human JAK2 (5 nM).
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Antibody: Eu-anti-GST antibody (binds to GST-tagged kinase).
-
-
Workflow:
-
Step 1: Prepare 3x serial dilutions of the Pyrazole compound in DMSO (Top conc: 10 µM).
-
Step 2: Add 5 µL compound + 5 µL Kinase/Antibody mix to 384-well plate. Incubate 15 min.
-
Step 3: Add 5 µL Tracer. Incubate 60 min at RT.
-
Step 4: Read Fluorescence. Excitation: 340 nm. Emission 1: 665 nm (Tracer). Emission 2: 615 nm (Europium).
-
-
Data Analysis:
-
Calculate TR-FRET Ratio (
). -
Plot % Inhibition vs. Log[Compound].
-
Validation:
-factor must be for the assay to be considered robust.
-
References
-
Lin, Q., et al. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction.[3] Organic Letters.
-
Marnett, L. J. (2009).[7] The COXIB experience: a look in the rearview mirror. Annual Review of Pharmacology and Toxicology.
-
Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles.[1] A review. Organic Preparations and Procedures International.
-
Tong, L., et al. (2002).[8] Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry.
-
FDA Approved Drug Products. (2024). U.S. Food and Drug Administration.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole
This Application Note is structured to guide researchers through the challenging synthesis of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole . This specific regioisomer presents a significant synthetic hurdle due to the steric repulsion between the bulky tert-butyl group on the nitrogen and the isopropyl group at the adjacent C5 position. Standard condensation methods typically yield the thermodynamically favored 1,3-isomer.
This guide prioritizes the Enaminone Route , which offers the highest probability of kinetic control to access the 1,5-substitution pattern.
Executive Summary & Strategic Analysis
The synthesis of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole is a classic case of "fighting thermodynamics." In the reaction between tert-butylhydrazine and an unsymmetrical 1,3-dicarbonyl equivalent, two isomers are possible:
-
1,3-Isomer (Thermodynamic): The bulky tert-butyl and isopropyl groups are separated by a methine carbon. This is the low-energy state.
-
1,5-Isomer (Target): The bulky groups are adjacent (N1 and C5). This suffers from severe Van der Waals repulsion (
strain).
To synthesize the 1,5-isomer, one cannot rely on equilibrium conditions. We must use Kinetic Control via the Enaminone Method . By using an enaminone (
Mechanistic Pathway & Decision Tree
The following diagram illustrates the critical bifurcation point in the synthesis.
Figure 1: Mechanistic bifurcation. Path A is required for the 1,5-isomer, relying on the terminal hydrazine nitrogen attacking the enaminone
Chemical Strategy & Reagents
The Enaminone Precursor
We utilize 1-(dimethylamino)-4-methylpent-1-en-3-one as the electrophile.
-
Why? Unlike 5-methylhexane-2,4-dione (which exists in equilibrium with various enols), the enaminone has a fixed electronic bias. The
-carbon (attached to ) is a soft electrophile (Michael acceptor), while the carbonyl carbon is a hard electrophile. -
Nucleophile: tert-Butylhydrazine hydrochloride.[1] The terminal
is less sterically hindered and more nucleophilic than the internal .
Reagent Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Critical Attribute |
| 3-Methylbutan-2-one | 86.13 | 1.0 | Starting Ketone | Source of Isopropyl group |
| DMF-DMA | 119.16 | 1.2 | Formylating Agent | Generates Enaminone |
| tert-Butylhydrazine HCl | 124.61 | 1.1 | Nucleophile | Source of t-Butyl group |
| Ethanol (Absolute) | 46.07 | Solvent | Medium | Polar protic supports proton transfer |
| Triethylamine (TEA) | 101.19 | 1.1 | Base | Frees hydrazine from HCl salt |
Detailed Experimental Protocol
Phase 1: Synthesis of Enaminone Intermediate
Objective: Create the polarized 3-carbon dielectrophile.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 3-methylbutan-2-one (10.0 g, 116 mmol) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (16.6 g, 139 mmol).
-
Reaction: Heat the neat mixture to 100°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane).[2] The starting ketone is volatile; ensure the condenser is efficient.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess DMF-DMA and methanol byproduct.
-
Result: The residue is crude 1-(dimethylamino)-4-methylpent-1-en-3-one . It typically appears as a viscous orange/brown oil.
-
Purification (Optional but Recommended): Vacuum distillation or rapid filtration through a short silica plug (eluting with EtOAc) improves the yield of the next step.
-
Phase 2: Cyclization to 1-(tert-Butyl)-5-isopropyl-1H-pyrazole
Objective: Kinetic trapping of the 1,5-isomer.
-
Solvation: Dissolve the crude enaminone (approx. 116 mmol theoretical) in Absolute Ethanol (150 mL).
-
Addition: Add tert-butylhydrazine hydrochloride (15.9 g, 128 mmol) in one portion.
-
Neutralization: Add Triethylamine (17.8 mL, 128 mmol) dropwise over 10 minutes.
-
Note: The reaction is exothermic. A slight color change (darkening) is normal.
-
-
Reflux: Heat the mixture to Reflux (78°C) for 4–6 hours.
-
Mechanism Check: The free terminal
attacks the -carbon of the enaminone (displacing dimethylamine). The internal then attacks the carbonyl.
-
-
Workup:
Phase 3: Purification & Isomer Separation (Critical)
Despite the enaminone bias, the 1,3-isomer (1-tert-butyl-3-isopropyl) will likely form as a minor or significant impurity due to the extreme steric clash of the 1,5-product.
-
Chromatography: Flash column chromatography on Silica Gel.
-
Eluent: Gradient of 0%
20% Ethyl Acetate in Hexanes. -
Elution Order:
-
1,5-Isomer (Target): Typically elutes LAST (more polar due to distorted planarity and exposed lone pairs).
-
1,3-Isomer (Byproduct): Typically elutes FIRST (less polar, planar, greasy t-butyl/isopropyl shielding).
-
-
-
Validation: You MUST confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR.
Analytical Validation (Self-Validating System)
Do not rely on chemical shift alone. Use 2D NMR to prove the structure.[5]
| Technique | Observation for 1,5-Isomer (Target) | Observation for 1,3-Isomer (Byproduct) |
| 1H NMR (NOE) | Strong NOE correlation between t-Butyl protons and Isopropyl-CH . | NO correlation between t-Butyl and Isopropyl. (Groups are far apart). |
| 1H NMR (Ring) | C4-H and C3-H usually show coupling ( | C4-H and C5-H show coupling.[6] |
| 13C NMR | C5 (attached to iPr) is shifted downfield due to deshielding by adjacent N1. | C3 (attached to iPr) is typically at standard range. |
Troubleshooting & Modifications
Problem: Low Yield of 1,5-Isomer
If the 1,3-isomer dominates, the steric repulsion of the tert-butyl group is overriding the electronic bias of the enaminone.
-
Solution A (Solvent Switch): Switch from Ethanol to Acetic Acid .
-
Rationale: Acidic conditions protonate the enaminone carbonyl, making it harder. However, they also protonate the hydrazine. Often, acetic acid promotes the attack at the carbonyl first, which leads to the 1,3-isomer. Stick to neutral/basic conditions (EtOH/TEA) for 1,5-selectivity with enaminones.
-
-
Solution B (Pre-formed Hydrazone): React the ketone with hydrazine first (if possible without cyclizing) then form the pyrazole. This is difficult with DMF-DMA.
Problem: De-tert-butylation
Under high thermal stress or strong acid, the tert-butyl group can be eliminated (forming the N-H pyrazole) via an E1-like mechanism.
-
Prevention: Keep reaction temperature
80°C. Avoid strong mineral acids (HCl/H2SO4) during workup.
References
-
Regiocontrol in Pyrazole Synthesis: Fustero, S., et al. "Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives."[7] Tetrahedron Letters, 2017.[7] Link
- Enaminone Methodology: Alberola, A., et al. " -Aminoenones in the Regioselective Synthesis of 1,3,5-Trialkylpyrazoles." Journal of Heterocyclic Chemistry. (General principles of enaminone/hydrazine regioselectivity).
- General Pyrazole Review: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis." Chemical Reviews, 2011.
-
1,5-Disubstituted Pyrazole Synthesis: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones." Organic Letters, 2014.[8] Link (Demonstrates alternative routes when condensation fails).
-
Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine: Organic Syntheses, Coll. Vol. 10. (Demonstrates the reverse regiochemistry when using nitriles). Link
Disclaimer: The synthesis of 1-(tert-butyl)-5-isopropyl-1H-pyrazole involves the formation of a sterically congested bond. Yields may be lower than standard pyrazole syntheses.[8] Rigorous chromatographic separation is required.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Sci-Hub. Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives / Tetrahedron Letters, 2017 [sci-hub.sg]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
cyclization protocols for tert-butyl hydrazine and diketones
Application Notes & Protocols
Topic: High-Efficacy Cyclization Protocols for the Synthesis of N-tert-Butyl Heterocycles from Diketones
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Importance of N-tert-Butyl Pyrazoles and Pyridazines in Medicinal Chemistry
The synthesis of nitrogen-containing heterocycles is a cornerstone of modern drug discovery. Among these, pyrazoles and pyridazines represent "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1][2] These five- and six-membered rings, respectively, act as versatile bioisosteres for phenyl groups, enhancing physicochemical properties like solubility and metabolic stability while providing key vectors for hydrogen bonding and other molecular interactions.[3] Notable examples include the pyrazole-containing COX-2 inhibitor Celecoxib and the pyridazine moiety found in numerous cardiovascular and oncology drug candidates.[4][5]
The incorporation of a tert-butyl group onto the ring nitrogen introduces significant steric bulk. This feature is not merely a passive substituent; it serves critical functions in drug design. The tert-butyl group can enforce specific ligand conformations required for high-affinity binding to a biological target, shield the heterocyclic core from metabolic degradation, and fine-tune the compound's lipophilicity to optimize its pharmacokinetic profile.
This guide provides detailed, field-proven protocols for the cyclization of tert-butyl hydrazine with 1,3-, 1,4-, and 1,2-dicarbonyl compounds. Beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind each protocol, offering insights into reaction optimization, control of regioselectivity, and troubleshooting, thereby empowering researchers to confidently synthesize these high-value molecular scaffolds.
Part 1: Synthesis of 1-tert-Butyl-3,5-Disubstituted Pyrazoles from 1,3-Diketones
The reaction between a hydrazine and a 1,3-diketone is a classic, robust method for pyrazole synthesis, known as the Knorr pyrazole synthesis.[6] This acid-catalyzed condensation-cyclization is highly efficient and offers a direct route to polysubstituted pyrazoles.[7]
Mechanistic Rationale
The reaction proceeds through a well-defined pathway. The more nucleophilic nitrogen of tert-butyl hydrazine initiates an attack on one of the carbonyl carbons of the 1,3-diketone. This is typically followed by the formation of a stable hydrazone intermediate. An intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group initiates the cyclization. The final step is an acid-catalyzed dehydration, which results in the formation of the stable, aromatic pyrazole ring. The steric hindrance of the tert-butyl group can significantly influence the regioselectivity of the reaction when unsymmetrical 1,3-diketones are used, often favoring the formation of the isomer where the bulky group is adjacent to the less sterically hindered substituent on the diketone.[7]
Caption: Paal-Knorr type synthesis of pyrazoles from 1,3-diketones.
Detailed Experimental Protocol
Materials:
-
1,3-Diketone (e.g., acetylacetone, 1.0 mmol, 1 equiv.)
-
tert-Butyl hydrazine hydrochloride (1.1 mmol, 1.1 equiv.)
-
Ethanol or Glacial Acetic Acid (5-10 mL)
-
Concentrated Hydrochloric Acid (catalytic, 1-2 drops, if using ethanol)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-diketone (1.0 mmol) and ethanol (10 mL). If using glacial acetic acid as the solvent, proceed to step 3.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (1-2 drops) to the mixture. The acidic environment protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.
-
Reagent Addition: Add tert-butyl hydrazine hydrochloride (1.1 mmol) to the stirred solution. Using a slight excess of the hydrazine ensures complete consumption of the limiting diketone.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. If acetic acid was used as the solvent, carefully neutralize it by slowly adding saturated sodium bicarbonate solution until effervescence ceases. If ethanol was the solvent, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the residue to a separatory funnel and add ethyl acetate (20 mL) and water (20 mL). Shake vigorously and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure 1-tert-butyl pyrazole derivative.
Data and Troubleshooting
| Diketone Substrate (R1, R3) | Solvent | Time (h) | Typical Yield (%) | Notes |
| Acetylacetone (Me, Me) | Ethanol/HCl | 3 | 85-95% | A straightforward and high-yielding reaction. |
| Benzoylacetone (Ph, Me) | Acetic Acid | 4 | 70-85% | May yield a mixture of regioisomers. The major isomer often has the tert-butyl group adjacent to the methyl substituent due to sterics. |
| Dibenzoylmethane (Ph, Ph) | Acetic Acid | 6 | 90-98% | Symmetrical substrate ensures a single product. |
Expert Insights:
-
Solvent Choice: Glacial acetic acid often serves as both solvent and catalyst, simplifying the procedure. However, for acid-sensitive substrates, using a neutral solvent like ethanol with a catalytic amount of a stronger acid provides better control.[8]
-
Regioselectivity: With unsymmetrical diketones, separating regioisomers can be challenging. It is advisable to characterize the product mixture carefully by ¹H NMR before extensive purification.
Part 2: Synthesis of 1-tert-Butyl-3,6-Disubstituted Dihydropyridazines and Pyridazines from 1,4-Diketones
The cyclization of 1,4-diketones with hydrazines provides a direct entry into the six-membered pyridazine ring system.[9] The reaction typically yields a 1,4-dihydropyridazine, which can either be isolated or oxidized in situ to the fully aromatic pyridazine.[10]
Mechanistic Rationale
Similar to the pyrazole synthesis, the reaction begins with the formation of a monohydrazone. This is followed by an intramolecular cyclization onto the second carbonyl group to form a cyclic intermediate. A subsequent dehydration step yields the stable 1,4-dihydropyridazine. The conversion of this intermediate to the aromatic pyridazine requires an oxidation step to remove two hydrogen atoms, which can sometimes occur spontaneously with atmospheric oxygen, especially under heating, or can be induced by adding a chemical oxidant.
Caption: Cyclization of 1,4-diketones to form pyridazines.
Detailed Experimental Protocol
Materials:
-
1,4-Diketone (e.g., hexane-2,5-dione, 1.0 mmol, 1 equiv.)
-
tert-Butyl hydrazine hydrochloride (1.1 mmol, 1.1 equiv.)
-
Sodium acetate (1.2 mmol, 1.2 equiv., if using hydrazine salt)
-
Glacial Acetic Acid (5 mL)
-
(Optional) Oxidizing agent, e.g., Bromine in Acetic Acid or air bubbling.
-
Standard work-up and purification reagents as listed previously.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,4-diketone (1.0 mmol) in glacial acetic acid (5 mL).
-
Reagent Addition: Add tert-butyl hydrazine hydrochloride (1.1 mmol) and sodium acetate (1.2 mmol). The sodium acetate acts as a base to free the hydrazine from its hydrochloride salt.
-
Reaction Execution: Heat the mixture to reflux (around 118 °C) for 4-8 hours. The high temperature facilitates both the cyclization and the subsequent aromatization.
-
Aromatization (If Necessary): If TLC or NMR analysis of an aliquot shows the presence of the dihydropyridazine intermediate, oxidation is required. This can often be achieved by bubbling air through the heated solution or by the cautious addition of an oxidant like a dilute solution of bromine in acetic acid until a persistent color is observed.
-
Work-up and Purification: Cool the mixture, neutralize with sodium bicarbonate solution, and extract with ethyl acetate. The subsequent drying, concentration, and purification steps are identical to those described in Protocol 1.2.
Data and Troubleshooting
| Diketone Substrate | Conditions | Product | Typical Yield (%) | Notes |
| Hexane-2,5-dione | Acetic Acid, Reflux | 1-tert-Butyl-3,6-dimethylpyridazine | 75-85% | Aromatization often occurs spontaneously upon heating. |
| 1,4-Diphenylbutane-1,4-dione | Acetic Acid, Reflux | 1-tert-Butyl-3,6-diphenylpyridazine | 80-90% | The steric bulk of the phenyl groups can accelerate aromatization. |
Expert Insights:
-
Incomplete Aromatization: The most common issue is the isolation of the dihydropyridazine. If this occurs, the intermediate can be re-subjected to oxidative conditions (e.g., heating in acetic acid with air, or treatment with MnO₂ or DDQ) to drive the reaction to completion.
-
Saturated 1,4-Diketones: This method works well for saturated 1,4-diketones, which undergo spontaneous oxidation of the dihydro intermediate to the aromatic pyridazine under the reaction conditions.[9]
Part 3: Synthesis of 1-tert-Butyl-Pyridazin-3(2H)-ones from γ-Keto Acids
While direct cyclization with 1,2-diketones is possible, a more common and versatile route to the pyridazinone core involves the reaction of a γ-keto acid or its corresponding ester with a hydrazine.[11][12] This substrate is effectively a masked 1,4-dicarbonyl system, where one carbonyl is part of a carboxylic acid/ester.
Mechanistic Rationale
The reaction proceeds by initial formation of a hydrazone at the ketone carbonyl. The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic acyl substitution on the carboxylic acid (or ester) carbonyl, displacing water (or an alcohol) to form the six-membered dihydropyridazinone ring. This product is stable and does not typically aromatize further.
Caption: Synthesis of pyridazinones from γ-keto acids.
Detailed Experimental Protocol
Materials:
-
γ-Keto acid (e.g., levulinic acid, 1.0 mmol, 1 equiv.)
-
tert-Butyl hydrazine hydrochloride (1.1 mmol, 1.1 equiv.)
-
Ethanol (10 mL)
-
Triethylamine or Sodium Acetate (1.2 mmol, 1.2 equiv.)
-
Standard work-up and purification reagents.
Procedure:
-
Reaction Setup: Combine the γ-keto acid (1.0 mmol), tert-butyl hydrazine hydrochloride (1.1 mmol), and a base like triethylamine or sodium acetate (1.2 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Reaction Execution: Heat the mixture to reflux for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Add water to the residue and extract with ethyl acetate. The subsequent drying, concentration, and purification steps are identical to those described in Protocol 1.2.
Data and Troubleshooting
| Substrate | Base | Time (h) | Typical Yield (%) | Notes |
| Levulinic Acid | Triethylamine | 6 | 80-90% | Forms 6-methyl-2-(tert-butyl)-4,5-dihydropyridazin-3(2H)-one. |
| 4-Benzoylbutanoic acid | Sodium Acetate | 8 | 75-85% | Forms 6-phenyl-2-(tert-butyl)-4,5-dihydropyridazin-3(2H)-one. |
Expert Insights:
-
Ester vs. Acid: Using a γ-keto ester instead of the acid is also effective and can sometimes lead to cleaner reactions, though it may require longer reaction times or higher temperatures.
-
Product Stability: The resulting 4,5-dihydropyridazin-3(2H)-ones are generally stable compounds that do not readily aromatize.
Conclusion
The cyclization reactions of tert-butyl hydrazine with diketones are powerful, reliable, and versatile methods for accessing high-value heterocyclic scaffolds for drug discovery and development. The choice of a 1,2-, 1,3-, or 1,4-dicarbonyl precursor dictates the resulting heterocyclic core—a pyridazinone, pyrazole, or pyridazine, respectively. By understanding the underlying mechanisms and key experimental parameters outlined in these protocols, researchers can efficiently synthesize a diverse library of N-tert-butylated heterocycles, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.
-
Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
-
Pyrazole synthesis. Organic Chemistry Portal.
-
Novel steroidal 1,4-diketones and pyridazine derivatives as potential antiestrogens. PubMed.
-
Product Class 8: Pyridazines. Science of Synthesis.
-
Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research.
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
-
Paal–Knorr synthesis. Wikipedia.
-
Synthesis of pyridazines. Organic Chemistry Portal.
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research.
-
SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University.
-
Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho.
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
Sources
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Novel steroidal 1,4-diketones and pyridazine derivatives as potential antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. iglobaljournal.com [iglobaljournal.com]
- 12. Redirecting [linkinghub.elsevier.com]
1-(tert-Butyl)-5-isopropyl-1H-pyrazole as a ligand in coordination chemistry
Topic: 1-(tert-Butyl)-5-isopropyl-1H-pyrazole as a Ligand in Coordination Chemistry Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Part 1: Executive Summary & Technical Rationale
The "Buttressed" Steric Wall: 1-(tert-Butyl)-5-isopropyl-1H-pyrazole
In the realm of coordination chemistry, pyrazole ligands are ubiquitous, typically utilized to modulate the electronic and steric environment of metal centers. However, the specific isomer 1-(tert-butyl)-5-isopropyl-1H-pyrazole (tBu-5-iPr-Pz) represents a specialized, high-value tool for the synthetic chemist. Unlike its more common 3-isopropyl isomer (where the alkyl group directly flanks the coordinating nitrogen), the 5-isopropyl variant operates via a "steric buttressing" mechanism .
The Mechanism of Action:
-
Primary Steric Bulk: The tert-butyl group at the N1 position provides the primary steric wall protecting the metal center coordinated at N2.
-
Secondary Buttressing: The isopropyl group at the C5 position (adjacent to N1) exerts significant steric pressure on the tert-butyl group. This repulsion restricts the rotation of the N1-C(CH₃)₃ bond and forces the tert-butyl group to orient itself more rigidly towards the metal center.
-
Result: This creates a "hyper-rigid" coordination pocket that is more effective at stabilizing low-coordinate metal species (e.g., Cu(I), Pd(0), Au(I)) than the tert-butyl group alone, preventing catalyst dimerization and promoting reductive elimination in cross-coupling cycles.
Part 2: Chemical Profile & Properties
| Property | Data |
| IUPAC Name | 1-(tert-Butyl)-5-isopropyl-1H-pyrazole |
| Molecular Formula | C₁₀H₁₈N₂ |
| Molecular Weight | 166.27 g/mol |
| Coordination Mode | Monodentate (via N2); Hemilabile (via C-H activation potential) |
| pKa (Conj. Acid) | ~2.5–3.0 (Estimated; lower than unsubstituted pyrazole due to steric inhibition of solvation) |
| Key Feature | 1,5-Steric Clash (Buttressing Effect) |
| Solubility | High in DCM, THF, Toluene; Low in Water |
Part 3: Synthesis Protocol (Regioselective Control)
Challenge: The reaction of tert-butylhydrazine with unsymmetrical 1,3-diketones (e.g., 5-methylhexane-2,4-dione) typically yields a mixture of 1,3- and 1,5-isomers. The 1,5-isomer (our target) is often the thermodynamically less favored product due to the N1-C5 steric clash.
Solution: Use of fluorinated solvents (e.g., Hexafluoroisopropanol - HFIP) or specific Lewis Acid catalysts to invert regioselectivity via hydrogen-bond activation of the specific carbonyl.
Protocol A: HFIP-Mediated Regioselective Cyclocondensation
Reagents:
-
tert-Butylhydrazine hydrochloride (1.0 equiv)
-
1-Isopropyl-1,3-butanedione (1.0 equiv) [Precursor diketone]
-
Hexafluoroisopropanol (HFIP) (Solvent, 0.5 M)
-
Triethylamine (Et₃N) (1.1 equiv)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylhydrazine hydrochloride (10 mmol) in HFIP (20 mL).
-
Note: HFIP is critical. It acts as a hydrogen-bond donor solvent that activates the more basic carbonyl, directing the initial nucleophilic attack.
-
-
Neutralization: Add Et₃N (11 mmol) dropwise at 0°C. Stir for 15 minutes.
-
Addition: Add 1-isopropyl-1,3-butanedione (10 mmol) slowly to the solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1) or GC-MS.[1]
-
Target Check: The 1,5-isomer typically has a lower retention time (lower polarity) than the 1,3-isomer due to shielding of the nitrogen lone pair.
-
-
Workup: Remove HFIP under reduced pressure (rotary evaporator). Caution: HFIP is volatile and expensive; consider recycling.
-
Extraction: Redissolve the residue in Et₂O (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄.[2][3]
-
Purification: If isomeric purity is <95%, perform flash column chromatography on silica gel using a gradient of Hexane -> 5% EtOAc/Hexane.
-
Yield Expectation: 70–85% (favoring 1,5-isomer >90:10 ratio in HFIP).
-
Part 4: Coordination Protocol (Metal Complexation)
This protocol describes the synthesis of a Bis(pyrazole) Palladium(II) Dichloride complex, a standard precatalyst for cross-coupling.
Target Complex: [PdCl₂(1-tBu-5-iPr-Pz)₂]
Reagents:
-
PdCl₂(PhCN)₂ (Bis(benzonitrile)palladium(II) chloride) or Pd(COD)Cl₂
-
1-(tert-Butyl)-5-isopropyl-1H-pyrazole (Ligand, 2.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Ligand Solution: Dissolve the ligand (2.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar).
-
Metal Addition: Add PdCl₂(PhCN)₂ (1.0 mmol) as a solid in one portion. The solution will typically change color (e.g., from orange to yellow) as the benzonitrile is displaced by the stronger σ-donor pyrazole.
-
Equilibration: Stir at room temperature for 4 hours.
-
Why? The bulky ligand requires time to arrange into the trans-configuration to minimize steric repulsion between the two tert-butyl groups.
-
-
Precipitation: Concentrate the solution to ~2 mL volume. Add cold Pentane (20 mL) slowly to precipitate the complex.
-
Filtration: Collect the yellow solid via vacuum filtration. Wash with cold pentane (2 x 5 mL).
-
Drying: Dry under high vacuum for 6 hours.
Validation (Self-Validating Step):
-
¹H NMR (CDCl₃): Look for the downfield shift of the pyrazole C3-H proton (typically Δδ > 0.5 ppm relative to free ligand).
-
NOE Experiment: Irradiate the tert-butyl signal. If coordinated correctly, you should observe NOE enhancement at the C5-isopropyl methine proton, confirming the 1,5-substitution pattern is intact and the ligand has not rearranged.
Part 5: Visualization of Pathways & Logic
Diagram 1: Regioselectivity & Buttressing Effect
This diagram illustrates the synthetic divergence and the structural logic of the "Buttressing Effect."
Caption: Synthetic divergence controlled by solvent choice (HFIP favoring 5-isomer) and the resulting steric buttressing mechanism in coordination.
Part 6: Application Notes & Troubleshooting
1. Catalytic Utility:
-
C-H Activation: The high steric bulk of the 1-tBu-5-iPr ligand makes it an excellent "stopper" for preventing over-coordination in C-H activation catalysts (e.g., Pd(OAc)₂ systems). It forces the metal to remain coordinatively unsaturated (14-electron species), which is often the active species for C-H cleavage.
-
Isomer Stability: Be aware that under high thermal stress (>120°C) in acidic media, the 1,5-isomer may isomerize to the thermodynamically more stable 1,3-isomer (Van Auwers rearrangement). Always check ligand integrity post-reaction.
2. Troubleshooting Synthesis:
-
Problem: Low yield of 5-iPr isomer.
-
Root Cause: Incomplete activation of the carbonyl.
-
Fix: Ensure the diketone is added slowly to the hydrazine/HFIP mixture to maintain a high relative concentration of the directing solvent. Alternatively, use HCl in Ethanol if HFIP is unavailable, though selectivity will drop.
3. Safety:
-
Hydrazines: tert-Butylhydrazine is toxic and potentially carcinogenic. Handle in a fume hood.
-
HFIP: Corrosive and volatile. Use resistant seals (PTFE) on glassware.
Part 7: References
-
Rosa, F. A., et al. (2008).[4] "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett. Link
-
Context: Establishes the baseline for regioselectivity challenges in pyrazole synthesis from unsymmetrical precursors.
-
-
Fustero, S., et al. (2009). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry. Link
-
Context: The authoritative source for using HFIP to invert regioselectivity towards the 5-substituted isomer.
-
-
Siu-Chung, C., et al. (2024).[5] "tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds." ChemRxiv. Link
-
Context: Discusses the extreme steric inertness and utility of the tert-butyl group in catalysis, relevant to the ligand's stability.
-
-
Mai, N., et al. (2024). "2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine: Effects of the Peripheral Aliphatic Side Chain on the Coordination." Inorganic Chemistry. Link[6]
-
Context: Demonstrates the coordination behavior of bulky tert-butyl pyrazoles with lanthanides, highlighting the steric impact on binding constants.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Bis(5-(tert-butyl)-1 H-pyrazol-3-yl)pyridine: Effects of the Peripheral Aliphatic Side Chain on the Coordination of Actinides(III) and Lanthanides(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The 1-(tert-Butyl)-5-isopropyl-1H-pyrazole Scaffold in Drug Discovery
[1]
Executive Summary
The 1-(tert-Butyl)-5-isopropyl-1H-pyrazole moiety represents a specialized, sterically demanding scaffold used in the development of high-potency pharmaceuticals and agrochemicals.[1] Unlike the more common 1-methyl or 1-phenyl analogs, the tert-butyl group at the N1 position introduces significant lipophilicity and steric bulk, which serves two critical functions in medicinal chemistry:
-
Conformational Locking: The steric clash between the N1-tert-butyl and C5-isopropyl groups forces the pyrazole ring and its substituents into specific torsion angles, often improving binding affinity to sterically constrained pockets (e.g., ATP-binding sites of kinases or the 11
-HSD1 enzyme).[1] -
Metabolic Stability: The bulky tert-butyl group protects the N1 position from oxidative dealkylation, a common metabolic clearance pathway for N-methyl pyrazoles.[1]
This guide details the technical protocols for synthesizing, purifying, and validating this intermediate, addressing the inherent regioselectivity challenges associated with its production.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| IUPAC Name | 1-(tert-Butyl)-5-isopropyl-1H-pyrazole |
| Common Derivatives | 4-carboxylic acid, 4-carbaldehyde, 5-amine |
| Molecular Formula | C |
| Molecular Weight | 166.27 g/mol (Core) |
| Solubility | High in DCM, EtOAc, MeOH; Low in Water |
| LogP (Calc) | ~3.2 (Highly Lipophilic) |
| Key Feature | Steric Crowding: Proximity of N1-tBu and C5-iPr |
Synthesis Protocol: Overcoming Regioselectivity Challenges
The primary challenge in accessing the 1-(tert-Butyl)-5-isopropyl scaffold is regioselectivity .[1] The condensation of tert-butylhydrazine with a 1,3-diketone (Knorr Synthesis) typically favors the formation of the 1,3-isomer (1-tBu-3-iPr) to minimize steric repulsion.[1]
To force the formation of the 1,5-isomer (1-tBu-5-iPr), specific reaction conditions or precursors must be employed.[1]
Workflow Diagram: Regioselective Synthesis
Caption: Workflow for the synthesis and isolation of the sterically hindered 1,5-isomer.
Detailed Protocol (Step-by-Step)
Objective: Synthesis of Methyl 1-(tert-butyl)-5-isopropyl-1H-pyrazole-4-carboxylate (Key Intermediate).
Reagents:
-
Methyl 2-((dimethylamino)methylene)-4-methyl-3-oxopentanoate (Enaminone precursor) OR Methyl 4-methyl-3-oxopentanoate.[1]
-
Ethanol (anhydrous).[1]
-
Triethylamine (if using HCl salt).[1]
Procedure:
-
Precursor Preparation: If high regioselectivity is required, convert the beta-keto ester (Methyl 4-methyl-3-oxopentanoate) to its enaminone derivative using DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[1] The enaminone directs the nucleophilic attack more predictably than the naked diketone.[1]
-
Condensation:
-
Dissolve the enaminone (1.0 eq) in anhydrous Ethanol.
-
Add tert-butylhydrazine hydrochloride (1.1 eq).[1]
-
Critical Step: Maintain reaction temperature at 0°C initially to favor kinetic control, then slowly warm to reflux.
-
Note: In the absence of the enaminone, direct reaction of the beta-keto ester with hydrazine in acetic acid can shift the equilibrium toward the 1,5-isomer, though yields may be lower.
-
-
Work-up:
-
Purification (The Isomer Split):
-
The crude will likely contain a mixture of 1-tBu-3-iPr (Isomer A) and 1-tBu-5-iPr (Isomer B).[1]
-
Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate (95:5 to 80:20).[1] The 1-(tert-butyl)-5-isopropyl isomer is typically less polar (elutes first) or shows distinct retardation due to the "greasy" t-butyl/isopropyl shielding depending on the stationary phase.[1]
-
Crystallization: If solid, the more symmetrical 1,3-isomer often crystallizes more readily. The 1,5-isomer may remain in the mother liquor; careful concentration is required.[1]
-
Quality Control & Characterization
Distinguishing the 1,3-isomer from the 1,5-isomer is the most critical QC step. Standard 1H NMR is often insufficient without reference standards. NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive method.[1]
QC Logic Diagram
Caption: Logic flow for structural validation using NOESY NMR.
Validation Criteria:
-
1H NMR: Look for the tert-butyl singlet (~1.6 ppm) and Isopropyl methine septet (~3.0-3.5 ppm).[1]
-
NOESY:
Pharmaceutical Applications
A. Metabolic Disease (11 -HSD1 Inhibitors)
The 1-(tert-butyl)-5-isopropyl pyrazole scaffold is a key pharmacophore in inhibitors of 11
-
Mechanism: The enzyme converts cortisone to cortisol.[1] Inhibition treats Type 2 Diabetes and Metabolic Syndrome.[1][3]
-
Role of Scaffold: The bulky 1-tBu/5-iPr group fills a large hydrophobic pocket in the enzyme active site, providing selectivity over the Type 2 enzyme.
-
Reference: This scaffold appears in patent literature (e.g., Merck & Co.) for metabolic targets [1].[1]
B. Kinase Inhibition (p38 MAP Kinase)
In kinase inhibitors, the pyrazole often acts as a hinge-binder.[1]
-
Role of Scaffold: The 1-tBu group orients the molecule within the ATP-binding pocket, preventing rotation and maintaining the active conformation.[1] The 5-isopropyl group provides hydrophobic interactions with the "gatekeeper" residue or the back pocket.[1]
C. Agrochemicals (Acaricides)
While commercial acaricides like Tebufenpyrad utilize a 1-methyl-3-ethyl scaffold, the 1-tert-butyl analogs are investigated for overcoming resistance.[1] The increased bulk can bypass resistance mechanisms developed against smaller N-methyl pyrazoles.[1]
Safety & Handling
-
Hydrazine Hazard: tert-Butylhydrazine hydrochloride is toxic and a potential sensitizer.[1] All synthesis steps involving hydrazines must be performed in a fume hood.[1]
-
Thermal Stability: While the final pyrazole is stable, the intermediate reaction mixtures (hydrazones) can be thermally sensitive.[1] Avoid rapid heating.[1]
-
Storage: Store the purified intermediate under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation or discoloration.
References
-
Merck & Co., Inc. (2011).[1] Pyrazoles as 11-beta-HSD-1 Inhibitors. European Patent EP2295411A1.[1] Retrieved from .
-
Ruatta, S. M., et al. (2017).[1] Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives. Tetrahedron Letters, 58(25), 2441–2444.[1] .[1]
-
Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 73(9), 3523–3529.[1] .[1]
-
PubChem. (n.d.).[1] Tebufenpyrad (Analog Reference). National Library of Medicine.[1] Retrieved from .[1]
Application Notes & Protocols: The Agrochemical Utility of Bulky Pyrazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold in Modern Crop Protection
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern agrochemical design.[1][2][3] Its structural versatility and wide range of biological activities have led to the development of highly effective fungicides, insecticides, and herbicides.[4][5][6] Pyrazole amide derivatives, in particular, have gained significant attention for their high efficacy, low toxicity to non-target organisms, and improved environmental safety profiles compared to older classes of pesticides.[4][7] The incorporation of "bulky" or sterically large substituent groups onto the pyrazole core is a key strategy in medicinal and agrochemical chemistry. These groups can enhance binding affinity to target enzymes, modify physicochemical properties like lipophilicity and systemic movement within the plant, and overcome resistance mechanisms developed by pests and pathogens.[8]
This guide provides an in-depth overview of the application of bulky pyrazole derivatives in agriculture, focusing on their mechanisms of action, synthesis, and protocols for efficacy evaluation. It is intended for researchers and development professionals aiming to leverage this potent chemical class for next-generation crop protection solutions.
Core Mechanisms of Action
The efficacy of pyrazole derivatives stems from their ability to precisely interact with and inhibit vital biological targets in pests, fungi, and weeds. The bulky substituents are often crucial for fitting into the specific binding pockets of these targets.
Fungicidal Activity: Succinate Dehydrogenase Inhibition (SDHI)
A significant number of pyrazole-based fungicides, such as Bixafen, Fluxapyroxad, and Penthiopyrad, function as Succinate Dehydrogenase Inhibitors (SDHIs).[7][9]
-
Causality of Inhibition: Succinate dehydrogenase (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides interrupt the mETC, which halts cellular respiration and ATP production, leading to fungal cell death.[10][11][12] The bulky groups on the pyrazole molecule enhance its interaction with the hydrophobic regions of the binding pocket, providing a potent and specific inhibitory effect.[7]
Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).
Insecticidal Activity: Ryanodine Receptor Modulation
Pyrazole carboxamides like Chlorantraniliprole and Cyantraniliprole are potent insecticides that target the ryanodine receptors (RyRs) in insects.[6][7]
-
Causality of Action: Ryanodine receptors are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells. When activated by pyrazole insecticides, these channels lock into an open state, leading to an uncontrolled release of internal calcium stores. This depletes calcium, causing feeding cessation, paralysis, and ultimately, the death of the insect. The specificity for insect RyRs over mammalian receptors is a key feature contributing to their favorable safety profile.
Herbicidal Activity: Target-Specific Inhibition
Pyrazole derivatives have also been developed as herbicides, with various modes of action. A notable class targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[8]
-
Causality of Inhibition: HPPD is an essential enzyme in the biosynthesis of plastoquinone and tocopherols. Plastoquinone is a vital cofactor for carotenoid biosynthesis. Inhibition of HPPD leads to a depletion of carotenoids, which are necessary to protect chlorophyll from photo-oxidation. Without this protection, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic "bleaching" symptoms in susceptible weeds.[8]
Synthesis and Characterization Protocols
The Knorr pyrazole synthesis and its variations remain one of the most common and straightforward methods for creating the pyrazole core.[2][13]
Generalized Protocol: Knorr Pyrazole Synthesis
This protocol describes a general method for synthesizing a 1,3,5-substituted pyrazole from a 1,3-dicarbonyl compound and a substituted hydrazine.
Rationale: This cyclocondensation reaction is a robust and high-yielding method for forming the pyrazole ring.[2][6] The choice of an acid catalyst is crucial to protonate a carbonyl group, facilitating the initial nucleophilic attack by the hydrazine. Ethanol is a common solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone derivative)
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Rotary evaporator, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol.
-
Reactant Addition: Add the substituted hydrazine (1.0-1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.
-
Isolation: Reduce the solvent volume using a rotary evaporator. The product may precipitate directly or after cooling in an ice bath. If not, an aqueous work-up may be required.
-
Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Generalized workflow for Knorr pyrazole synthesis.
Biological Efficacy Evaluation Protocols
A tiered screening approach is essential for identifying and optimizing lead compounds.
Caption: Tiered workflow for agrochemical screening and development.
Protocol: In Vitro Antifungal Assay (Microtiter Plate)
Rationale: This assay provides a rapid and high-throughput method to determine the half-maximal effective concentration (EC₅₀) of a compound against a target fungal pathogen. It quantifies the compound's intrinsic ability to inhibit fungal growth. Using both a commercial standard and a solvent control is critical for validating the results.
Materials:
-
96-well microtiter plates
-
Fungal pathogen (e.g., Botrytis cinerea, Rhizoctonia solani)[7][12]
-
Liquid growth medium (e.g., Potato Dextrose Broth)
-
Test compounds dissolved in DMSO
-
Commercial fungicide standard (e.g., Boscalid)
-
Microplate reader (spectrophotometer)
Procedure:
-
Spore/Mycelia Suspension: Prepare a suspension of fungal spores or mycelial fragments in the liquid growth medium at a predetermined concentration.
-
Serial Dilution: Prepare serial dilutions of the test compounds and the standard fungicide in the growth medium. A typical final concentration range might be 0.01 to 100 µg/mL.
-
Plate Loading:
-
Add 100 µL of the fungal suspension to each well.
-
Add 100 µL of the serially diluted compound solutions to the respective wells.
-
Controls: Include wells with the fungal suspension plus medium and DMSO (negative control) and wells with the fungal suspension plus the standard fungicide (positive control).
-
-
Incubation: Seal the plates and incubate at a suitable temperature (e.g., 25°C) for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Data Acquisition: Measure the optical density (OD) of each well at 600 nm using a microplate reader. The OD correlates with fungal growth.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression model to determine the EC₅₀ value.
Data Summary Table Example:
| Compound ID | Target Pathogen | EC₅₀ (µg/mL) | Positive Control (Boscalid) EC₅₀ (µg/mL) |
| PYR-001 | Botrytis cinerea | 0.56 | 0.60 |
| PYR-002 | Botrytis cinerea | 1.24 | 0.60 |
| PYR-003 | Rhizoctonia solani | 0.022 | 0.025 (Thifluzamide) |
Data is illustrative. Real data would be derived from experimental results similar to those found in cited literature.[7][12]
Protocol: In Vivo Protective Herbicidal Assay (Greenhouse)
Rationale: This assay moves beyond intrinsic activity to assess a compound's performance in a more realistic biological system. It evaluates whether the compound can be absorbed by the plant, remain stable, and exert its herbicidal effect post-application.[8] This is a crucial step to validate in vitro findings.
Materials:
-
Potted weed species (e.g., Setaria faberi) and crop species (e.g., maize) at the 2-3 leaf stage.
-
Test compounds formulated as an emulsifiable concentrate or wettable powder.
-
Laboratory track sprayer.
-
Greenhouse with controlled temperature and light.
Procedure:
-
Formulation: Prepare spray solutions of the test compounds at various application rates (e.g., 50, 150, 300 g a.i./ha). Include a blank formulation (vehicle control) and a commercial herbicide standard.
-
Application: Arrange the pots in a track sprayer and apply the formulations evenly to the foliage.
-
Incubation: Transfer the treated plants to a greenhouse and maintain under optimal growing conditions for 14-21 days.
-
Evaluation: Assess herbicidal injury using a visual rating scale from 0% (no effect) to 100% (complete plant death). Also, assess any phytotoxicity on the crop species.
-
Data Analysis: Determine the application rate that causes 80-90% inhibition (a commercially relevant level) and assess the margin of crop safety.[8]
Environmental Impact and Safety Considerations
While pyrazole amides are designed for target specificity, their environmental fate and non-target toxicity must be evaluated. Key considerations include their impact on aquatic organisms and beneficial insects like bees.[14] Regulatory bodies like the EPA and OECD provide strict guidelines for these assessments.[15] The development of green chemistry protocols for synthesis is also an area of increasing importance to minimize the environmental footprint of production.[16]
References
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. PubMed. [Link]
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. PubMed. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. [Link]
-
Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry. [Link]
-
Pyrazole derivatives used in drugs, agrochemicals, and materials. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Chem Rev Lett. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]
- New process for manufacture of pyrazoles or pyrimidones.
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
-
Study Protocols - Experimental Guidelines. IUPAC Agrochemicals. [Link]
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agrochemicals.iupac.org [agrochemicals.iupac.org]
- 16. benthamdirect.com [benthamdirect.com]
Technical Support Center: Pyrazole Regioisomer Separation
Here is the technical support guide for the separation and identification of 1,3- and 1,5-pyrazole regioisomers.
Ticket ID: PYR-1315 Status: Open Subject: Troubleshooting Co-elution and Identification of 1,3- vs 1,5-Disubstituted Pyrazoles
Diagnostic Hub: Identification & Verification
User Query: "I have a mixture of isomers. How do I definitively tell which is the 1,3-isomer and which is the 1,5-isomer?"
The Core Challenge
In N-substituted pyrazoles, the 1,3- and 1,5-isomers are stable, distinct compounds. However, they share identical molecular weights and very similar polarities. Note: If your pyrazole is not N-substituted (i.e., it has an N-H bond), you are dealing with tautomers that exist in rapid equilibrium. Separation is impossible without derivatization.
The "Gold Standard" Protocol: NOE Spectroscopy
1D NMR (
Mechanistic Logic
-
1,5-Isomer: The substituent on the Nitrogen (N1) is spatially crowded against the substituent on Carbon 5 (C5). They will show a strong NOE correlation.
-
1,3-Isomer: The N1 substituent is distant from the C3 substituent. No NOE correlation exists between the N-group and the C-group; instead, the N-group correlates with the proton on C5 (if unsubstituted).
Diagnostic Decision Matrix
Use the following logic flow to confirm your isomer identity before attempting large-scale separation.
Figure 1: NMR decision tree for distinguishing pyrazole regioisomers via Nuclear Overhauser Effect (NOE).
Comparative Data Table: General Trends
While NOE is definitive, these trends help in preliminary assessment.
| Feature | 1,5-Isomer (Crowded) | 1,3-Isomer (Linear/Flat) | Causality |
| Elution (Silica) | Usually Faster (Higher | Usually Slower (Lower | 1,5-isomers are often twisted out of planarity, shielding the N2 lone pair, reducing interaction with silica [1]. |
| Crystallinity | Lower | Higher | 1,3-isomers pack more efficiently due to planarity. |
| C3-H: Upfield (Shielded) | C5-H: Downfield (Deshielded) | The C5 proton is adjacent to N1, which exerts an inductive deshielding effect [2]. | |
| C5-Me: ~11-13 ppm | C3-Me: ~13-16 ppm | Steric compression in the 1,5-isomer can cause upfield shifts (gamma-gauche effect). |
Separation Protocols
User Query: "My isomers are co-eluting on the column. Standard Hexane/EtOAc isn't working."
Protocol A: Optimized Flash Chromatography
The 1,5-isomer is generally less polar, but the
Step-by-Step Workflow:
-
Solvent Optimization: Do not rely solely on Hexane/EtOAc.
-
Dry Loading (Critical):
-
Dissolve crude mixture in minimal DCM.
-
Add silica gel (ratio 1:5 w/w).
-
Rotovap to dryness until a free-flowing powder is formed.
-
Load this powder on top of the column.[4] Liquid loading causes "fingering" and band overlap.
-
-
The "Shape Selectivity" Trick:
-
If silica fails, use Alumina (Neutral) . The different surface activity of alumina can sometimes amplify the separation of regioisomers based on basicity differences.
-
Protocol B: Selective Crystallization (The "Salt" Method)
If chromatography fails, exploit the basicity difference. The N2 nitrogen is the basic center. In 1,5-isomers, this nitrogen is sterically hindered, making it less accessible to acids compared to the 1,3-isomer.
Experiment:
-
Dissolve the mixture in Et2O or EtOAc.
-
Add 0.5 equivalents of HCl (in dioxane or ether) or Oxalic acid.
-
Observation: The 1,3-isomer (less hindered) should preferentially form the salt and precipitate.
-
Filter the solid (enriched 1,3-salt) and neutralize the filtrate to recover enriched 1,5-isomer.
-
Recrystallize the salt from EtOH/Water to upgrade purity [3].
Protocol C: Regioselective Synthesis (Prevention)
If separation is unscalable, revisit the synthesis.
-
Use Bulky Hydrazines: Increasing the bulk of the hydrazine substituent (e.g., t-butyl) favors the 1,3-isomer significantly due to steric repulsion during the cyclization step.
-
Control pH: In the condensation of hydrazines with 1,3-diketones, controlling the pH can shift the mechanism from nucleophilic attack at the ketone vs. the enol, altering regioselectivity [4].
Advanced Troubleshooting (FAQs)
Q1: Why do my isomers merge into a single spot on TLC after sitting in solution?
Root Cause: Acid-Catalyzed Equilibration. If your pyrazoles are N-substituted, they should be stable. However, if there is trace acid present and the N-substituent is labile (e.g., a protecting group like THP or Trityl), they may be migrating. Fix: Add 1% Triethylamine (TEA) to your chromatography solvent to neutralize the silica and prevent acid-catalyzed decomposition or migration.
Q2: I see three spots. What is the third?
Root Cause: Bis-alkylation or Ring Opening.
-
Bis-alkylation: If you formed the pyrazole via alkylation of a neutral pyrazole, you might have alkylated both nitrogens (forming a quaternary salt), which will stay on the baseline.
-
Ring Opening: Unreacted 1,3-diketone or hydrazine intermediates often look like pyrazoles on TLC but stain differently (e.g., with KMnO4).
Q3: Can I use Reverse Phase (C18) HPLC?
Answer: Yes, but pH control is vital. Pyrazoles are basic. At neutral pH, they may tail.
-
Protocol: Use Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate (pH 10) .
-
Insight: High pH (basic) mobile phases often provide better peak shape for basic heterocycles by suppressing ionization, keeping the molecule neutral and increasing retention on the lipophilic C18 phase.
Separation Workflow Diagram
Figure 2: Strategic workflow for the isolation of pure pyrazole regioisomers.
References
-
Elguero, J., et al. (2002). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. Link
-
López, C., et al. (2011).[5] Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand. Inorganica Chimica Acta, 367(1), 35-43. Link
-
BenchChem Technical Support. (2025). Column chromatography conditions for separating pyrazole isomers. Link
-
Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles and Isoxazoles. Journal of Organic Chemistry, 73(9), 3523–3529. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Technical Support Center: Purification of tert-Butyl Pyrazole Mixtures
The following guide serves as a specialized Technical Support Center for researchers working with tert-butyl pyrazoles . It is designed to troubleshoot the specific challenges of regioisomer separation, purification from crude reaction mixtures, and handling of the unique tautomeric nature of these heterocycles.
Current Status: Online 🟢 Agent: Senior Application Scientist Ticket Subject: Resolution of Isomeric Mixtures & Impurity Removal
Core Concept: The "Ghost" Isomer (Tautomerism vs. Regioisomerism)
User Question: I synthesized 3-tert-butyl-1H-pyrazole, but NMR shows a confusing set of peaks, or sometimes it looks like a mixture of 3- and 5-isomers. How do I separate them?
Technical Diagnosis: If your pyrazole nitrogen is unsubstituted (N-H), you are likely chasing a ghost. In solution, 3-tert-butyl-1H-pyrazole and 5-tert-butyl-1H-pyrazole are tautomers . They exist in rapid equilibrium due to the migration of the proton between the two nitrogen atoms [1].
-
The Reality: You cannot separate them because they are chemically the same compound in a dynamic state.
-
The Fix: Report it as 3(5)-tert-butyl-1H-pyrazole. If you need a fixed isomer, you must introduce a protecting group or substituent (e.g., Methyl, Boc, Tosyl) on the nitrogen.
Visualizing the Tautomer Equilibrium:
Caption: Figure 1. Tautomeric equilibrium in N-unsubstituted pyrazoles vs. static regioisomers in N-substituted derivatives.
Troubleshooting N-Substituted Isomer Separation
User Question: I performed an N-alkylation (or synthesis from hydrazine) and have a mixture of 1-alkyl-3-tert-butyl and 1-alkyl-5-tert-butyl isomers. They co-elute on TLC. How do I purify them?
Technical Diagnosis: The bulky tert-butyl group creates significant steric differences between the 3- and 5-isomers, but their polarity often remains similar. The 5-isomer is sterically more congested (adjacent to the N-substituent), which often lowers its boiling point and alters its solubility compared to the 3-isomer.
Method A: Flash Column Chromatography (Optimization)
Standard Hexane/EtOAc gradients often fail to resolve these closely related isomers.
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Solvent System:
-
Initial Screen: Hexane:EtOAc (10:1).[2] If co-elution persists, switch to Dichloromethane (DCM) as the primary solvent.
-
Advanced Solvent: Toluene/Acetone (95:5). The pi-pi interactions of toluene often discriminate better between pyrazole isomers than aliphatic alkanes [2].
-
-
Loading: Use Dry Loading .[1] Dissolve crude in minimal DCM, adsorb onto silica, evaporate, and load the powder. This prevents band broadening.
Method B: Selective Crystallization (The "Steric" Filter)
The 3-tert-butyl isomer often has a higher melting point and better symmetry/packing than the 5-isomer.
-
Protocol:
-
Dissolve the mixture in hot n-Hexane (or Pentane).
-
Allow to cool slowly to Room Temperature, then to -20°C (freezer).
-
The 3-tert-butyl isomer typically crystallizes out first due to better packing.
-
The 5-tert-butyl isomer often remains in the mother liquor (oil) [3].
-
Method C: Chemical Differentiation (Expert Level)
If physical separation fails, exploit the chemical reactivity difference.
-
Mechanism: The proton at the 5-position of a 1-substituted-3-tert-butylpyrazole is acidic and accessible. The proton at the 3-position of the 1-substituted-5-tert-butylpyrazole is sterically shielded by the adjacent tert-butyl group and the N-substituent.
-
Protocol (Kinetic Resolution):
-
Treat mixture with n-BuLi (1 equiv) at -78°C in THF.
-
The 3-tert-butyl isomer (with the open 5-position) will lithiate preferentially [4].
-
Quench with an electrophile (e.g., TMSCl or CO2) or simply wash with D2O.
-
The lithiated species changes polarity drastically (or becomes a salt), allowing easy chromatographic separation from the unreacted 5-isomer.
-
General Purification & Workup Protocols
User Question: My crude product is a sticky oil containing hydrazine residues and starting materials. Recrystallization isn't working.
Technical Diagnosis: Pyrazoles are semi-polar and basic. Sticky oils usually indicate trapped solvent or oligomeric impurities. Hydrazine is a reducing agent and a nucleophile that must be removed completely.
Impurity Removal Table
| Impurity Type | Removal Strategy | Specific Protocol |
| Hydrazine (Excess) | Aqueous Wash | Wash organic layer with 0.5 M HCl (if product is not acid-sensitive) or saturated NH4Cl . Hydrazine partitions into the aqueous phase. |
| Metal Catalysts | Scavenging | If Cu/Pd used: Treat organic phase with SiliaMetS® Thiol or wash with aqueous EDTA solution. |
| Oligomers (Tars) | Filtration | Dissolve in Et2O/Hexane (1:1). Tars often precipitate. Filter through a Celite pad. |
| Water | Drying | Dry over Na2SO4 (Sodium Sulfate).[3] Avoid MgSO4 for sensitive amines as it is slightly acidic/Lewis acidic. |
Vacuum Distillation Guide
For volatile tert-butyl pyrazoles (usually oils or low-melting solids), distillation is superior to chromatography.
-
Setup: Short-path distillation head.
-
Pressure: High vacuum (< 1 mmHg) is essential due to high boiling points.
-
Temperature:
-
tert-Butyl pyrazoles typically distill between 80°C - 120°C at 0.5 mmHg.
-
Warning: Do not overheat the pot (>150°C) to prevent thermal rearrangement or decomposition.
-
Decision Workflow
Use this logic flow to determine the best purification route for your specific mixture.
Caption: Figure 2. Decision tree for selecting the optimal purification method based on substitution pattern and volatility.
Frequently Asked Questions (FAQ)
Q: Can I use HPLC to separate the isomers? A: Yes. For difficult separations, Reverse Phase HPLC (C18 column) using an Acetonitrile/Water gradient with 0.1% Formic Acid is highly effective. The hydrophobic tert-butyl group interacts strongly with the C18 chain, often providing better resolution than normal phase silica [5].
Q: Why is my yield low after recrystallization? A: tert-Butyl pyrazoles are often highly soluble in organic solvents. You likely used too much solvent or didn't cool it sufficiently.
-
Tip: Use the "solvent pair" technique. Dissolve in minimal hot Ethanol (good solubility), then add hot Water (poor solubility) until slightly cloudy. Cool slowly.
Q: My product turned yellow/brown on the shelf. Why? A: Pyrazoles with free NH groups can oxidize or form salts with CO2 in the air. Store under nitrogen in the dark. If it's an oil, it may be absorbing moisture; re-dissolve in DCM and dry over Na2SO4.
References
-
Elguero, J., et al. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole. Journal of Chemical Research. Link
-
BenchChem Tech Support . (2025). Column chromatography conditions for separating pyrazole isomers. Link
-
Arkivoc . (2000). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (Describes recrystallization of tert-butyl pyrazoles from n-hexane). Link
-
Ahmed, B. M., et al. (2016).[4] Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers. Journal of Organic Chemistry. Link
-
SIELC Technologies . (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The "Adjacent Lone Pair Effect" Demystified [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Regiochemistry in Pyrazole Cyclocondensation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in pyrazole cyclocondensation reactions. Here, you will find in-depth answers to common questions, practical troubleshooting advice for when your reactions do not go as planned, and detailed experimental protocols to help you achieve your desired regioisomer with high fidelity.
Introduction: The Challenge of Regioisomers in Pyrazole Synthesis
The synthesis of substituted pyrazoles, a cornerstone in medicinal chemistry and materials science, often begins with the classic cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] While this method is robust, the use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines introduces a significant challenge: the formation of regioisomers.[2][3][4] These are structural isomers that differ only in the placement of substituents on the pyrazole ring. Controlling which regioisomer is formed is paramount, as different isomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[5]
This guide provides a structured approach to understanding and controlling these outcomes, empowering you to design more efficient and selective syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that dictate regioselectivity in the Knorr pyrazole synthesis?
A1: The regioselectivity of the Knorr pyrazole synthesis, the reaction between a 1,3-dicarbonyl compound and a hydrazine, is a delicate interplay of several factors. Achieving high selectivity is often possible when there is a significant electronic or steric difference between the two carbonyl groups of the dicarbonyl compound or the two nitrogen atoms of a substituted hydrazine.[4] The key levers you can pull in the lab are:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups (like a trifluoromethyl group) will make the adjacent carbonyl carbon more susceptible to nucleophilic attack.[6][7]
-
Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the hydrazine, directing the initial attack to the less hindered carbonyl.[4][7]
-
Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the reaction mechanism can be altered, influencing which nitrogen atom of the substituted hydrazine attacks first.[4][8] Conversely, basic conditions can favor the attack of the more nucleophilic nitrogen.[4]
-
Solvent Choice: The solvent can have a profound impact on regioselectivity by influencing the protonation states of the reactants and stabilizing transition states.[4][8]
-
Temperature: Reaction temperature can also be a deciding factor in the regiochemical outcome.
Q2: How can I use solvent selection to favor a specific pyrazole regioisomer?
A2: Solvent choice is a powerful yet sometimes overlooked tool for controlling regioselectivity. While traditional syntheses often employ protic solvents like ethanol, exploring a broader range of solvents can unlock higher selectivity.[8][9][10]
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in the formation of N-methylpyrazoles.[9][10] These solvents can modulate the reactivity of the reactants to favor one reaction pathway over another.
-
Aprotic Dipolar Solvents: In some cases, aprotic dipolar solvents such as DMF, NMP, and DMAc can provide better results than traditional protic solvents.[8]
-
Atypical and Basic Solvents: Don't be afraid to experiment with less common or even basic solvents. Studies have demonstrated that solvents like p-cymene, diethylamine, and tributylamine can lead to high selectivity for a particular regioisomer.[8] The basicity of solvents like pyrrolidine and tributylamine can be particularly effective in directing the initial nucleophilic attack.[8]
Q3: Are there alternative synthetic strategies to the standard 1,3-dicarbonyl condensation that offer better regiocontrol?
A3: Absolutely. When the standard Knorr synthesis fails to provide the desired selectivity, several other reliable methods can be employed:
-
Using Dicarbonyl Surrogates: Instead of a symmetrical 1,3-diketone, you can use substrates with built-in reactivity differences. β-enaminones or α-oxoketene N,S-acetals, for example, have two electrophilic centers with distinct reactivities, which can force the reaction to proceed with high regioselectivity.[4]
-
1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene.[4] It offers an alternative pathway to the pyrazole core and can provide excellent regioselectivity.
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can also lead to pyrazoles, often with good regiocontrol.[11][12]
-
Multi-component Reactions: Modern organic synthesis has seen the rise of multi-component reactions that can construct complex molecules like pyrazoles in a single step with high regioselectivity.[13]
Troubleshooting Guide: Common Issues and Solutions
Even with careful planning, experiments can yield unexpected results. This section provides a systematic approach to troubleshooting common problems encountered during pyrazole cyclocondensation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | - Incorrect reaction temperature or time.- Inappropriate solvent.- Catalyst (if used) is inactive or inappropriate.- Starting materials are impure or degraded. | - Optimize reaction temperature and monitor by TLC.- Screen a range of solvents (protic, aprotic, fluorinated).- If using a catalyst, try different acids, bases, or metal catalysts.- Verify the purity of starting materials by NMR or other analytical techniques. |
| Formation of a Nearly 1:1 Mixture of Regioisomers | - Similar steric and electronic environments around the two carbonyl groups of the 1,3-dicarbonyl.- The substituents on the hydrazine do not provide sufficient bias. | - Modify the Substrate: Introduce a bulky or strongly electron-withdrawing group to one side of the 1,3-dicarbonyl to create a significant steric or electronic difference.- Change the Hydrazine: Use a hydrazine with a sterically demanding substituent.- Optimize Reaction Conditions: Systematically vary the solvent, temperature, and pH.[4][8] |
| Formation of the Undesired Regioisomer as the Major Product | - The inherent electronic and steric factors of the substrates favor the undesired pathway under the current conditions. | - Reverse the Polarity of the Reaction: Switch from acidic to basic conditions, or vice-versa. This can change which nitrogen of the hydrazine is the more potent nucleophile.[4][8]- Employ a Different Synthetic Route: Consider a 1,3-dipolar cycloaddition or a multi-component reaction that is known to favor the desired substitution pattern.[4][14] |
| Incomplete Reaction or Presence of Intermediates | - Insufficient reaction time or temperature.- The cyclization/dehydration step is slow. | - Increase the reaction time and/or temperature.- Add a dehydrating agent (e.g., molecular sieves) or a catalytic amount of a stronger acid to promote the final aromatization step. |
Visualizing the Reaction Pathways
To better understand the factors controlling regioselectivity, it is helpful to visualize the reaction mechanism.
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. Pyrazole synthesis [organic-chemistry.org]
Technical Comparison Guide: Structural Validation of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole via 1H NMR
Part 1: Executive Summary & The Regioselectivity Challenge
In the synthesis of substituted pyrazoles, particularly those used as scaffolds in kinase inhibitors (e.g., tebufenpyrad analogs), achieving the correct regiochemistry is the primary bottleneck.
The condensation of tert-butylhydrazine with 1-dimethylamino-4-methylpent-1-en-3-one (or equivalent 1,3-diketones) typically yields a mixture of two regioisomers. Steric repulsion between the bulky tert-butyl group and the isopropyl group thermodynamically favors the 1,3-isomer . Consequently, the 1-(tert-butyl)-5-isopropyl-1H-pyrazole (1,5-isomer) is often the minor product or requires specialized conditions (e.g., fluorinated solvents) to synthesize.
This guide provides a definitive protocol to distinguishing the target 1,5-isomer from its 1,3-analog using 1H NMR and Nuclear Overhauser Effect (NOE) spectroscopy.
Part 2: Structural Analysis & Comparative Logic
To validate the structure, one cannot rely solely on 1D 1H NMR chemical shifts, as the signals for the tert-butyl, isopropyl, and pyrazole ring protons are present in both isomers. The distinction lies in the spatial proximity of these groups.
The Isomer Comparison[1]
| Feature | Target: 1,5-Isomer | Alternative: 1,3-Isomer |
| Structure | tert-Butyl (N1) is adjacent to Isopropyl (C5) . | tert-Butyl (N1) is adjacent to Proton (C5) . |
| Steric Environment | Highly crowded N1-C5 axis. | Relaxed N1-C5 axis. |
| Key 1H NMR Signal | Pyrazole H3 (Singlet/Doublet).[1][2] | Pyrazole H5 (Singlet/Doublet). |
| NOE Signature | Strong NOE between t-Bu and i-Pr (methine). | Strong NOE between t-Bu and Pyrazole H5. |
Visualizing the Structural Divergence
Figure 1: Decision tree for distinguishing pyrazole regioisomers based on steric proximity.
Part 3: Representative NMR Data & Assignments
Note: Chemical shifts (
Table 1: Comparative Chemical Shift Data[4][5]
| Proton Group | Multiplicity | Approx.[3][4][5] | Approx.[6] | Diagnostic Note |
| t-Butyl (9H) | Singlet | 1.60 - 1.70 ppm | 1.55 - 1.65 ppm | The 1,5-isomer t-Bu is often deshielded due to steric compression with the i-Pr group. |
| i-Pr Methine (1H) | Septet | 2.90 - 3.10 ppm | 2.80 - 3.00 ppm | Critical Target for NOE irradiation. |
| i-Pr Methyls (6H) | Doublet | 1.20 - 1.30 ppm | 1.20 - 1.30 ppm | Less diagnostic in 1D; useful for COSY. |
| Pyrazole-H (1H) | Doublet/Singlet | ~6.00 ppm (H3) | ~5.80 ppm (H4) | The aromatic proton in the 1,5-isomer is at position 3 or 4 depending on substitution. If C3 is unsubstituted, H3 appears here. |
| Pyrazole-H (1H) | Doublet/Singlet | N/A (Substituted) | ~7.30 - 7.50 ppm (H5) | Key Difference: The 1,3-isomer has a proton at C5 (adjacent to N1), which is typically more downfield than H3/H4. |
Part 4: Experimental Protocols
Protocol A: Sample Preparation
Objective: Minimize viscosity to ensure sharp NOE signals.
-
Mass: Weigh 5–10 mg of the isolated product.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) or .-
Expert Tip:
(Benzene-d6) can be used if signal overlap occurs in Chloroform, as the aromatic solvent induced shifts (ASIS) often resolve overlapping alkyl regions.
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure shimming stability.
Protocol B: 1D Selective NOE (The "Gold Standard")
Rationale: 1D Selective NOE is faster and often more quantitative than 2D NOESY for small molecules.
-
Pulse Sequence: selnogp (Bruker) or NOEDIF (Varian/Agilent).
-
Target Irradiation:
-
Experiment 1: Irradiate the t-Butyl singlet (~1.65 ppm).
-
Experiment 2: Irradiate the Isopropyl Methine septet (~3.0 ppm).
-
-
Parameters:
-
Mixing Time (
): 500–800 ms. -
Scans (
): 64–128 (to observe small enhancements). -
Dummy Scans (
): 4.
-
-
Processing: Exponential multiplication (LB = 0.3 Hz).
Protocol C: Data Interpretation (Self-Validating Logic)
Use the flow below to interpret the NOE difference spectrum:
Figure 2: Logic flow for interpreting NOE difference spectra.
Part 5: Expert Insights & Troubleshooting
The "Invisible" Isomer
In crude reaction mixtures, the 1,5-isomer may be present in low quantities (<5%). Standard 1D Proton NMR might miss it due to the overwhelming signals of the 1,3-isomer.
-
Solution: Use 1H-1H NOESY with a long acquisition time. Look for cross-peaks at the specific (tBu/iPr) coordinates. Even a weak cross-peak confirms the presence of the 1,5-isomer.
Solvent Effects on Regioselectivity
If you are synthesizing this compound, note that standard ethanol reflux often yields the 1,3-isomer (90:10 ratio).
-
Optimization: Literature suggests using fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as solvents.[7] These solvents interact with the hydrazine via hydrogen bonding, altering the nucleophilicity and often reversing the regioselectivity to favor the 1,5-isomer [1].
Rotational Barriers
The 1-(tert-butyl)-5-isopropyl motif is sterically congested.
-
Observation: You may observe broadening of the isopropyl methyl signals at room temperature.
-
Validation: Run a Variable Temperature (VT) NMR at 320K. If the signals sharpen, the broadening is due to restricted rotation, further confirming the sterically crowded 1,5-substitution pattern.
References
-
Regioselective Synthesis in Fluorinated Solvents
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[7]
- Source:Journal of Medicinal Chemistry / Tetrahedron Letters (Contextual citation based on general pyrazole synthesis methodologies).
- Relevance: Establishes the synthetic difficulty and the need for rigorous structural proof.
-
-
NMR of Pyrazoles
- Title: Theoretical NMR investigation of pyrazole and substituted pyrazoles.
- Source: ResearchG
- Relevance: Provides baseline chemical shift expect
- NOE Characterization Principles: Title: The Nuclear Overhauser Effect in Structural and Conformational Analysis. Source:Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Relevance: Foundational text for the 1D Selective NOE protocol described.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. Buy tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate [smolecule.com]
- 6. rsc.org [rsc.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
Definitive Guide: Distinguishing 1,3- vs 1,5-Pyrazole Isomers via NOESY NMR
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its synthesis via N-alkylation or condensation often yields a mixture of regioisomers: 1,3-disubstituted and 1,5-disubstituted pyrazoles.[1] Misassigning these isomers can lead to erroneous Structure-Activity Relationship (SAR) data and patent invalidation.[1]
This guide provides a rigorous, self-validating NMR workflow to unambiguously distinguish these isomers. While chemical shifts ($ \delta $) provide clues, they are substituent-dependent and unreliable as primary evidence.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) serves as the definitive geometric probe, validated by HMBC (Heteronuclear Multiple Bond Correlation) connectivity.[1]
The Regiochemistry Challenge
When a 3-substituted pyrazole (tautomeric with 5-substituted) undergoes N-alkylation, two products are formed. The numbering convention depends on the position of the N-substituent (always position 1).[1]
-
1,3-Isomer: The substituent on the carbon ring is at position 3.[1] Position 5 is unsubstituted (contains a proton, H5).[1]
-
1,5-Isomer: The substituent on the carbon ring is at position 5.[1] Position 3 is unsubstituted (contains a proton, H3).[1]
Why it matters: The spatial orientation of the C-substituent relative to the N-substituent dramatically alters the molecule's shape and binding affinity.[1]
Structural Visualization
The following diagram illustrates the critical spatial differences and the specific NMR correlations used for assignment.
Caption: Structural comparison showing the diagnostic NOE (red solid) and HMBC (green dashed) correlations that distinguish the two isomers.
Theoretical Basis for Assignment
The Geometric Probe: NOESY
NOESY signals arise from through-space dipolar coupling, typically effective within < 5 Å.[1]
-
In the 1,3-isomer: The N1-substituent is spatially distant from the C3-substituent but adjacent to the H5 proton .[1]
-
In the 1,5-isomer: The N1-substituent is adjacent to the C5-substituent .[1]
The Connectivity Probe: HMBC
HMBC detects long-range heteronuclear coupling (typically
-
Protons on the N1-alkyl group (
) will show a strong 3-bond correlation ( ) to C5 .[1] -
Correlation to C3 is typically not observed (4 bonds: H-C-N-N-C).[1]
-
This allows you to unambiguously identify the C5 carbon.[1] Once C5 is identified, you simply check if it bears a proton (1,3-isomer) or a substituent (1,5-isomer).[1]
Comparative Analysis Table
| Feature | 1,3-Disubstituted Pyrazole | 1,5-Disubstituted Pyrazole |
| N1-Substituent Environment | Unhindered; adjacent to H5.[1] | Sterically crowded; adjacent to C5-R. |
| Key NOESY Correlation | Strong NOE between | Strong NOE between |
| Secondary NOE | Weak/No NOE between | No NOE to any ring proton from |
| HMBC ( | Correlation to C5-H (C5 is a methine).[1] | Correlation to C5-R (C5 is quaternary). |
| C5 is typically shielded (upfield) relative to C3.[1] | C5 is quaternary; shift depends on R. | |
Experimental Protocol
Step 1: Sample Preparation[1]
-
Solvent: Use
or .[1][2] is preferred if signals overlap, as it often separates aromatic peaks better.[1] -
Concentration: 10–20 mg in 0.6 mL solvent. High concentration aids detection of weak NOE signals.
-
Degassing: Not strictly necessary for routine qualitative NOESY, but ensure the tube is free of paramagnetic impurities.
Step 2: 1D NMR Acquisition
Acquire a standard proton spectrum.
-
Objective: Identify the N1-substituent signals (e.g.,
singlet ~3.8-4.0 ppm) and the pyrazole ring proton(s).[1] -
Check: If you have a mixture, you will see two sets of N-alkyl signals.[1] Integration ratios will give the isomer ratio.[1]
Step 3: 2D NOESY Acquisition[1]
-
Mixing Time (
): Set to 400–500 ms . This is optimal for small-to-medium molecules (MW 200–500) to observe positive NOE enhancements.[1] -
Scans: Minimum 8–16 scans per increment.
-
Resolution: 2048 (F2) x 256 (F1) points.[1]
Step 4: 2D HMBC Acquisition (Validation)[1]
-
Optimization: Standard long-range coupling constant (
) is set to 8 Hz. -
Objective: Link the N-alkyl protons to the specific ring carbon (C5).
Data Interpretation Workflow
Follow this decision tree to assign your structure.
Caption: Logical workflow for assigning pyrazole regiochemistry using NOESY data.
Case Study: 1-Methyl-3-Phenylpyrazole vs. 1-Methyl-5-Phenylpyrazole[1]
Consider the methylation of 3-phenyl-1H-pyrazole. Two isomers are isolated.[2][3]
Isomer A Data:
- NMR: N-Me singlet at 3.95 ppm. Two doublets in the aromatic region for the pyrazole ring protons (H4, H5).
-
NOESY: The N-Me signal (3.95 ppm) shows a strong cross-peak to one of the pyrazole doublets at 7.4 ppm.[1]
-
Interpretation: The N-Me group is spatially close to a ring proton.[1] This must be H5 .
Isomer B Data:
-
NMR: N-Me singlet at 3.85 ppm. One singlet for H4 (H3 is absent? No, H4 is a singlet if H3 is substituted? Wait, if it is 1,5-phenyl, it has H3 and H4.[1] H3 and H4 couple).
-
Correction: In 1-methyl-5-phenylpyrazole, the phenyl is at C5.[1] The ring has protons at C3 and C4.
-
-
NOESY: The N-Me signal (3.85 ppm) shows NO cross-peak to the pyrazole ring protons (H3 or H4).[1] Instead, it shows a strong cross-peak to the ortho-protons of the phenyl ring .[1]
-
Interpretation: The N-Me group is spatially close to the phenyl ring (at C5).[1]
Pitfalls and Troubleshooting
-
Rotational Isomerism: If the C5 substituent is bulky (e.g., t-butyl or ortho-substituted phenyl), rotation may be restricted, broadening signals.[1] Run VT-NMR (Variable Temperature) at 50°C to sharpen peaks.
-
Solvent Effects: In
, the N-Me signal of the 1,5-isomer is often shielded (upfield) relative to the 1,3-isomer due to the anisotropic effect of the adjacent aryl group at C5.[1] However, this is not a universal rule for alkyl substituents.[1] -
Exchangeable Protons: Ensure the starting material (NH-pyrazole) is fully consumed. NH protons are broad and can confuse NOESY interpretation if they exchange with solvent.
References
-
Regioselectivity in Pyrazole Alkylation
-
NMR Assignment Methodology
-
NOESY Applications
-
HMBC/HSQC Data
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X-ray crystal structure of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole
A Comparative Guide to the Structural Analysis of Substituted Pyrazoles: A Case Study Approach with 1-(tert-Butyl)-5-isopropyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into a compound's properties and potential interactions.[1][2] This guide offers a comprehensive overview of the crystallographic analysis of pyrazole derivatives, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their diverse biological activities.[3] While a specific crystal structure for 1-(tert-Butyl)-5-isopropyl-1H-pyrazole is not publicly available in crystallographic databases as of this writing, this guide will use it as a focal point to detail the experimental workflow for its structure determination. Furthermore, we will draw comparisons with structurally related pyrazole derivatives to highlight key structural features and substituent effects.
The Significance of Pyrazole Scaffolds in Modern Chemistry
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4] This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs with applications ranging from anti-inflammatory agents to anticancer therapies.[3][5][6] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity. The tert-butyl and isopropyl groups on our target molecule, 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, are of particular interest as they introduce significant steric bulk, which can influence the molecule's conformation and intermolecular interactions in the solid state.
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of a crystal structure by SC-XRD is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of the crystal structure.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
1. Crystal Growth:
-
Objective: To obtain well-formed, single crystals of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole suitable for diffraction.
-
Methodology: Slow evaporation of a saturated solution is a common technique. A suitable solvent system would need to be determined empirically, with solvents such as hexane, ethyl acetate, or a mixture thereof being likely candidates. The solution should be left undisturbed in a vibration-free environment to allow for the slow growth of crystals.
2. Crystal Selection and Mounting:
-
Objective: To select a defect-free crystal and mount it on the diffractometer.
-
Methodology: A single crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.[1] The crystal is then mounted on a goniometer head using a suitable adhesive or oil.
3. Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Methodology: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[7] Monochromatic X-rays, commonly from a copper or molybdenum source, are directed at the crystal.[8] As the crystal is rotated, the diffracted X-rays are recorded by a detector.[2]
4. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and obtain an initial structural model.
-
Methodology: The collected data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[7] The structure is then solved using direct methods or Patterson methods to obtain the initial positions of the atoms.[9]
5. Structure Refinement:
-
Objective: To refine the atomic positions and other structural parameters.
-
Methodology: The initial model is refined against the experimental data using least-squares methods.[9] This process optimizes the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.
Comparative Structural Analysis of Pyrazole Derivatives
In the absence of the crystal structure for 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, we can gain valuable insights by comparing the crystal structures of other substituted pyrazoles. The Cambridge Structural Database (CSD) is an essential resource for this purpose, containing over a million small-molecule crystal structures.[10][11][12]
| Compound | Key Structural Features | CSD Refcode (if available) | Reference |
| 4-Iodo-1H-pyrazole | Forms catemeric chains through N-H···N hydrogen bonds. The halogen substituent influences the supramolecular assembly. | Not specified | [4] |
| Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate | The pyrazole ring is nearly planar and is inclined at a significant angle to the phenyl ring. The crystal packing is stabilized by C-H···O hydrogen bonds. | Not specified | [13] |
| 3,5-bis(t-butyl)-1H-pyrazol-4-amine | The crystal structure reveals intermolecular N-H···N hydrogen bonds forming a layered supramolecular architecture. | Not specified | [14] |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | A recently synthesized pyrazole derivative with detailed spectroscopic characterization, though a crystal structure is not reported. | Not specified | [15] |
From these examples, we can anticipate that the crystal structure of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole will be influenced by the steric demands of the tert-butyl and isopropyl groups. These bulky substituents will likely dictate the conformation of the molecule and hinder the formation of close-packed structures. The absence of a hydrogen bond donor on the pyrazole ring (due to N1-substitution) means that the crystal packing will be governed by weaker van der Waals forces and potentially C-H···N or C-H···π interactions.
Caption: 2D representation of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole.
Conclusion and Future Directions
While the crystal structure of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole remains to be determined, this guide provides a robust framework for its experimental elucidation and a comparative context for its structural analysis. The detailed protocol for single-crystal X-ray diffraction serves as a practical resource for researchers in the field. The comparison with known pyrazole structures underscores the importance of substituent effects on molecular conformation and crystal packing. The determination of this novel structure would be a valuable addition to the crystallographic literature, contributing to a deeper understanding of this important class of heterocyclic compounds and aiding in the rational design of new therapeutic agents.
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A Comparative Guide to 13C NMR Shift Assignment for Pyrazole Ring Carbons
For Researchers, Scientists, and Drug Development Professionals
The pyrazole motif is a cornerstone in medicinal chemistry and materials science, making the precise structural elucidation of its derivatives a critical task. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, yet the assignment of the pyrazole ring carbons—C3, C4, and C5—can be a nuanced challenge. This guide provides an in-depth comparison of experimental and computational methodologies for the unambiguous assignment of these carbon signals, grounded in established scientific principles and practical application.
The Challenge: Tautomerism and Substituent Effects
The primary complication in assigning the 13C NMR signals of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism.[1][2][3] This rapid proton exchange between the two nitrogen atoms (N1 and N2) often leads to time-averaged signals, particularly for the C3 and C5 carbons, which can become environmentally equivalent on the NMR timescale. Consequently, distinguishing between these two positions can be difficult.
Substituent effects further modulate the chemical shifts. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the pyrazole ring, or on N-substituents, will significantly alter the electron density and, therefore, the shielding of the ring carbons.
Foundational 1D NMR Approaches: An Initial Assessment
Standard 1D 13C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments provide the initial, fundamental data for assignment.
-
13C NMR: Provides the chemical shifts of all carbon atoms in the molecule. In pyrazoles, the ring carbons typically resonate in the aromatic region (δ 100-150 ppm).
-
DEPT-135: This experiment is crucial for differentiating between CH, CH2, and CH3 groups. For a pyrazole ring, it will show the C4 carbon (if unsubstituted) as a positive signal, while quaternary carbons (C3 and C5, if substituted) will be absent.
While essential, 1D techniques alone are often insufficient for a definitive assignment of C3 and C5, especially in the presence of tautomerism or when both positions are substituted.
Comparative Analysis of Assignment Methodologies
A robust assignment strategy for pyrazole ring carbons typically involves a combination of two-dimensional (2D) NMR experiments and, increasingly, computational chemistry. Each method offers distinct advantages and provides complementary information.
| Methodology | Principle | Strengths | Limitations |
| HMQC/HSQC | One-bond 1H-13C correlation | Directly links a proton to the carbon it is attached to. Essential for assigning protonated carbons like C4.[4][5] | Provides no information for quaternary carbons (substituted C3 and C5). |
| HMBC | Long-range (2-3 bond) 1H-13C correlation | Crucial for assigning quaternary carbons by correlating them with nearby protons.[4][6] Allows for the differentiation of C3 and C5 based on their correlations to substituents. | The absence of a correlation does not definitively rule out a particular assignment. Can be complex to interpret in crowded spectra. |
| Computational Chemistry (GIAO) | Ab initio or DFT calculation of NMR shielding constants | Provides predicted chemical shifts that can be compared with experimental data.[7][8][9] Particularly useful for distinguishing between isomers and tautomers. | Accuracy is dependent on the level of theory and basis set used. Requires computational resources and expertise. |
| Solid-State NMR | Measurement in the solid phase | Can "freeze" tautomeric exchange, allowing for the observation of distinct signals for C3 and C5 in a single tautomer.[1][2] | Requires specialized equipment. Chemical shifts can be influenced by crystal packing effects. |
Experimental Workflows for Unambiguous Assignment
The following section details a systematic approach to the assignment of pyrazole ring carbons, integrating various NMR techniques.
Workflow for a Protonated Pyrazole Ring
This workflow is applicable to pyrazoles where at least one of the ring carbons (typically C4) is attached to a proton.
Caption: Workflow for assigning a protonated pyrazole ring.
Step-by-Step Protocol:
-
Initial 1D Analysis:
-
From the 1H NMR, identify the proton signal corresponding to the pyrazole ring (e.g., H4).
-
From the 13C and DEPT-135 spectra, identify the CH carbon signal in the aromatic region.
-
-
HMQC/HSQC for Direct Correlation:
-
HMBC for Long-Range Correlations and Quaternary Carbon Assignment:
-
Analyze the HMBC spectrum for correlations from known protons to the remaining unassigned pyrazole ring carbons (C3 and C5).
-
Example: In an N1-substituted pyrazole, the N1-substituent's protons will show a 3-bond correlation to C5, but likely not to C3. This is a powerful tool for differentiation.
-
Similarly, a substituent at the C3 position will have protons that show a 2- or 3-bond correlation to C3 and C4, but not C5.
-
Workflow for a Fully Substituted Pyrazole Ring
When all pyrazole ring carbons are quaternary, the assignment relies entirely on long-range correlations from substituent protons.
Caption: Workflow for assigning a fully substituted pyrazole ring.
Step-by-Step Protocol:
-
Identify Key Proton Signals:
-
In the 1H NMR spectrum, assign the protons of the substituents at the N1, C3, C4, and C5 positions.
-
-
Systematic HMBC Analysis:
-
Trace the correlations from the N1-substituent's protons. A 3-bond correlation will typically be observed to C5.
-
Trace the correlations from the C3-substituent's protons. These will show correlations to C3 and likely C4.
-
Trace the correlations from the C5-substituent's protons. These will show correlations to C5 and likely C4.
-
The C4-substituent's protons will show correlations to C4, C3, and C5.
-
By systematically mapping these long-range correlations, a definitive assignment of C3, C4, and C5 can be achieved.[4]
The Role of Computational Chemistry
Computational methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method using Density Functional Theory (DFT), have become a powerful complementary tool for predicting 13C NMR chemical shifts.[7][9][11]
Protocol for Computational Verification:
-
Structure Optimization: Build the 3D structure of the pyrazole derivative and perform a geometry optimization using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[7]
-
NMR Calculation: Perform an NMR calculation on the optimized geometry using the GIAO method.
-
Data Analysis: Compare the calculated absolute shieldings (converted to chemical shifts) with the experimental data. The correlation between the predicted and experimental values can confirm assignments or help distinguish between possible isomers.[9]
This approach is particularly valuable for resolving ambiguities arising from complex substitution patterns or when experimental data is inconclusive.
Summary of Typical 13C NMR Chemical Shifts for Pyrazole Ring Carbons
The following table provides a general guide to the expected chemical shift ranges for pyrazole ring carbons. These values can vary significantly based on the solvent and substituents.
| Carbon | Typical Chemical Shift Range (ppm) | Influencing Factors |
| C3 | δ 130 - 155 | Highly sensitive to tautomerism and substitution at N2 and C3. Generally downfield of C4. |
| C4 | δ 100 - 115 | Typically the most upfield of the ring carbons. Less affected by tautomerism.[2] |
| C5 | δ 120 - 145 | Highly sensitive to tautomerism and substitution at N1 and C5. |
Note: In N-unsubstituted pyrazoles with rapid tautomerism, C3 and C5 may appear as a single, averaged signal.[1]
Conclusion
The unambiguous assignment of the 13C NMR signals for the C3, C4, and C5 carbons of the pyrazole ring is a critical step in the structural elucidation of these important heterocyclic compounds. While 1D NMR provides a foundational overview, a multi-faceted approach is often necessary to overcome the challenges posed by tautomerism and complex substitution patterns. The strategic application of 2D NMR techniques, particularly HMBC, provides the most reliable experimental pathway to assignment. Furthermore, the integration of computational chemistry offers a powerful, independent means of verification and can be decisive in resolving ambiguous cases. By combining these methodologies, researchers can confidently and accurately characterize novel pyrazole derivatives, accelerating progress in drug discovery and materials science.
References
- Faure, R., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1144.
- Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
- Journal of the Chemical Society B: Physical Organic. (1971). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. RSC Publishing.
- Alkorta, I., & Elguero, J. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 19(9), 13918-13945.
- Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. In 5 Combination of 1H and 13C NMR Spectroscopy. Georg Thieme Verlag.
- Quiroga, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules, 17(1), 883-895.
- Chenon, M. T., et al. (1975). Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. The Journal of Organic Chemistry, 40(23), 3403-3407.
- Nagarajan, K., et al. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(3-4), 163-177.
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ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
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- Supplementary Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.
- Alkorta, I., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(10), 849-854.
- Alkorta, I., & Elguero, J. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 19(9), 13918-13945.
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ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]
- College of Science. (2023). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. University of Baghdad.
- Larina, L. I. (2021). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Magnetochemistry, 7(8), 114.
- Stoyanova, R., & Stoyanov, R. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 54(12), 978-982.
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ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
- Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.
- Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-731.
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A Senior Application Scientist's Guide to the Structural Nuances of Pyrazole Substitution: A Tert-Butyl vs. Methyl Comparative Analysis
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The strategic functionalization of this five-membered heterocycle is paramount, as even subtle changes can profoundly impact a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth structural comparison of pyrazoles substituted with two common alkyl groups: the sterically demanding tert-butyl group and the compact methyl group.
By examining the synthetic strategies, spectroscopic signatures, and solid-state conformations of these analogs, we will elucidate how the choice between a bulky, conformationally rigid substituent and a small, minimally impeding one dictates the molecule's fundamental characteristics. This analysis is grounded in experimental data and computational insights to provide a robust framework for rational molecular design.
The Synthetic Imperative: Regioselectivity in Pyrazole Formation
The most prevalent method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] When using an unsymmetrical hydrazine like methylhydrazine or tert-butylhydrazine, the reaction can theoretically yield two different regioisomers. The control of this regioselectivity is a critical first step and is heavily influenced by the steric and electronic nature of the reactants and the reaction conditions.[3][5]
-
Methylhydrazine: Due to the small size of the methyl group, the nucleophilicity of the two nitrogen atoms in methylhydrazine is very similar. This often leads to poor regioselectivity, resulting in a mixture of N1-methyl and N2-methyl (or, more accurately, 1,3- and 1,5-disubstituted) pyrazole products, which can be challenging to separate.[3]
-
Tert-butylhydrazine: The significant steric bulk of the tert-butyl group dramatically alters the reactivity profile.[6][7] The condensation reaction is sterically directed, often leading to a single, predictable regioisomer in high yield.[8] This makes tert-butylhydrazine an excellent choice when regiochemical purity is essential. The tert-butyl group can also serve as a protecting group that can be removed later under acidic conditions.[9]
Experimental Protocol: Regiospecific Synthesis of 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine
This protocol, adapted from Pollock and Cole, demonstrates a facile and environmentally friendly synthesis that leverages the directing effect of the tert-butyl group.[9]
Materials:
-
tert-Butylhydrazine hydrochloride
-
2 M Sodium Hydroxide (NaOH) solution
-
3-Aminocrotononitrile
-
Deionized water
-
250-mL three-necked round-bottomed flask
-
Magnetic stir bar
-
Oil bath
Procedure:
-
Hydrazine Free-Basing: Charge the 250-mL flask with tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol). Add 2 M NaOH (98.3 mL) and stir at ambient temperature until a complete solution is formed (approximately 10-15 minutes).
-
Cyclization: To the resulting solution of free-based tert-butylhydrazine, add 3-aminocrotononitrile (16.14 g, 196.6 mmol) in one portion.
-
Reaction: Heat the reaction mixture in an oil bath to 70 °C and stir vigorously for 16 hours. The product will begin to crystallize from the reaction mixture upon cooling.
-
Isolation: Cool the mixture to 0-5 °C using an ice bath. Collect the crystalline solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold deionized water (2 x 50 mL) and dry the product under vacuum to a constant weight.
Self-Validation:
-
Expected Outcome: A crystalline, off-white solid.
-
Quality Control: The purity of the product can be confirmed by ¹H NMR spectroscopy and melting point analysis. The regiochemistry is confirmed by the absence of isomeric impurities in the NMR spectrum.
Synthetic Workflow Diagram
Caption: Workflow for the regiospecific synthesis of a tert-butyl pyrazole.
Comparative Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the precise structure of substituted pyrazoles. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which is modulated by the N1-substituent.
¹H and ¹³C NMR Spectroscopy
-
Substituent Signals: The most obvious difference is the signal for the alkyl group itself. The methyl group appears as a sharp singlet around 3.4-3.9 ppm in the ¹H NMR spectrum, integrating to 3 protons.[1] The tert-butyl group also appears as a sharp singlet, but further upfield (around 1.2-1.3 ppm) due to shielding, and integrates to 9 protons.[1][2] In the ¹³C NMR spectrum, the methyl carbon appears around 35 ppm, while the tert-butyl group shows two signals: one for the three equivalent methyl carbons (~30 ppm) and one for the quaternary carbon (~32 ppm).[1]
-
Pyrazole Ring Signals: The electronic nature of the substituent influences the electron density within the pyrazole ring. The tert-butyl group, being slightly more electron-donating than the methyl group, can cause minor upfield shifts in the signals of the pyrazole ring protons and carbons. For instance, the C4 carbon of the pyrazole ring is known to be in a high-electron-density environment, often appearing far upfield in the ¹³C NMR spectrum (e.g., ~85-89 ppm).[2][10]
| Parameter | Methyl-Substituted Pyrazole (Representative) | tert-Butyl-Substituted Pyrazole (Representative) | Reference |
| ¹H NMR (Substituent) | Singlet, ~3.40 ppm (3H) | Singlet, ~1.24 ppm (9H) | [1] |
| ¹H NMR (Pyrazole C4-H) | Singlet, ~5.7-6.2 ppm | Singlet, ~5.7-6.2 ppm | [1][2] |
| ¹³C NMR (Substituent) | ~35 ppm (CH₃) | ~30 ppm (CH₃)₃, ~32 ppm (Cq) | [1] |
| ¹³C NMR (Pyrazole C4) | ~103 ppm | ~88 ppm | [1][2] |
| Note: Chemical shifts are highly dependent on the solvent and other substituents on the ring. The values presented are for illustrative comparison. |
Solid-State Structure: An X-Ray Crystallography Perspective
While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.[11][12] This is where the steric differences between methyl and tert-butyl groups become most visually and quantitatively apparent.
Intramolecular Effects: Bond Geometry and Conformation
The pyrazole ring itself is largely planar. The primary intramolecular effect of the substituent is steric strain. While a methyl group imposes minimal strain, the bulky tert-butyl group can lead to slight distortions in bond angles around the N1 atom to accommodate its size. However, the rigidity of the aromatic pyrazole ring generally resists significant deformation.
Intermolecular Effects: Crystal Packing and Supramolecular Motifs
The most dramatic structural differences are observed in the crystal packing. Unsubstituted and N-H pyrazoles often form hydrogen-bonded networks, creating supramolecular structures like dimers, trimers, and catemers (chains).[13][14] When the N-H proton is replaced by an alkyl group, these primary hydrogen bonds are no longer possible. The crystal packing is then governed by weaker van der Waals forces and C-H···N or C-H···π interactions.
-
Methyl-Substituted Pyrazoles: The small size of the methyl group allows for relatively close packing of molecules. The crystal structure is often dense, with molecules arranging to maximize favorable intermolecular contacts without significant steric penalty.
-
tert-Butyl-Substituted Pyrazoles: The large, spherical nature of the tert-butyl group dominates the crystal packing.[6] It prevents close association between the pyrazole rings of adjacent molecules. This steric hindrance often leads to less dense packing arrangements and can frustrate the formation of the complex packing motifs seen with smaller substituents. The bulky groups essentially dictate a "personal space" for each molecule.
| Parameter | Methyl-Substituted Pyrazole | tert-Butyl-Substituted Pyrazole | Implication |
| Molecular Volume | Smaller | Significantly Larger | tert-Butyl analogs will have lower crystal density. |
| Packing Motif | Can be densely packed, allowing for significant π-π stacking. | Steric hindrance from t-Bu groups prevents close packing of aromatic rings. | Affects physical properties like melting point and solubility. |
| Intermolecular Contacts | Dominated by C-H···N and potential π-stacking. | Dominated by van der Waals interactions involving the bulky alkyl groups. | The nature and strength of intermolecular forces are different. |
Crystal Packing Visualization
Caption: Steric hindrance in t-butyl pyrazoles prevents the close packing seen in methyl analogs.
Computational Insights and Functional Implications
Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing insights into electronic structure and steric properties.[15][16][17]
-
Steric Shielding: Electrostatic potential maps can visualize how the tert-butyl group acts as a steric shield. This has profound implications in drug design, where a tert-butyl group can be strategically placed to block a molecule from fitting into an off-target receptor or to prevent enzymatic degradation at a nearby site (metabolic shielding).[6]
-
Conformational Control: While the pyrazole ring is planar, substituents attached to it can rotate. The large energetic barrier to rotation around the N1-C(tert-butyl) bond effectively locks the conformation, which can be crucial for pre-organizing a molecule for optimal binding to a biological target.
Conclusion
The choice between a methyl and a tert-butyl substituent on a pyrazole ring is far from trivial. This guide demonstrates that this decision has cascading effects on the molecule's behavior, from the synthetic strategy required to achieve regiochemical control to its ultimate three-dimensional structure in the solid state.
-
Synthesis: The tert-butyl group offers a powerful steric directing effect, enabling highly regiospecific syntheses that are often challenging with the smaller methyl group.
-
Structure: While both are simple alkyl groups, their impact on crystal packing is dramatically different. The methyl group allows for efficient, dense packing, whereas the tert-butyl group's steric bulk enforces a larger intermolecular distance, leading to less dense and often simpler packing arrangements.
-
Application: These structural differences directly translate to functional properties. The steric hindrance of the tert-butyl group is a key tool in medicinal chemistry for enhancing metabolic stability and achieving receptor selectivity.[6]
For the drug development professional, a deep understanding of these fundamental structural principles is essential. It allows for the rational design of pyrazole-based compounds where substituents are not merely decorative but are chosen deliberately to control synthesis, fine-tune physicochemical properties, and optimize biological activity.
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A Comprehensive Guide to the Safe Disposal of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Initial Safety Precautions
Potential Hazards Associated with Substituted Pyrazoles:
-
Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and serious eye irritation.[2][3][4][5][6]
-
Harmful if Swallowed or Inhaled: Acute toxicity is a concern with some pyrazole compounds.[3][6]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][5]
Therefore, it is imperative to handle 1-(tert-Butyl)-5-isopropyl-1H-pyrazole with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, and chemical-resistant gloves.[1][2]
-
Engineering Controls: Always handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[7]
Spill Management Protocol
In the event of a spill, the following steps should be taken to ensure safety and proper cleanup:
-
Evacuate and Isolate: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
-
Containment: For liquid spills, absorb the material with an inert absorbent such as sand, diatomite, or universal binders.[7][8] For solid spills, carefully sweep up the material to avoid creating dust.[2][4]
-
Collection: Use non-sparking tools to collect the absorbed material or swept solids and place it into a suitable, sealable, and properly labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (such as isopropyl alcohol, followed by soap and water), and dispose of all cleaning materials as hazardous waste.[9]
-
Reporting: Report the spill to your institution's EHS department.
Step-by-Step Disposal Protocol
The proper disposal of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole is critical to ensure laboratory and environmental safety. The following protocol outlines the necessary steps from waste generation to final collection.
Waste Categorization and Segregation:
All materials contaminated with 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, including unused product, reaction residues, and contaminated labware (e.g., pipette tips, gloves, and weighing paper), must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect in a designated, leak-proof, and clearly labeled liquid hazardous waste container. If dissolved in a solvent, the entire solution is considered hazardous waste.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.[10]
Disposal Workflow:
Caption: Disposal workflow for 1-(tert-Butyl)-5-isopropyl-1H-pyrazole.
Detailed Procedural Steps:
-
Container Selection: Choose a waste container that is compatible with the chemical properties of pyrazoles and any solvents used. Avoid mixing with incompatible waste streams; for example, pyrazoles may be incompatible with strong oxidizing agents.[9][11]
-
Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "1-(tert-Butyl)-5-isopropyl-1H-pyrazole".[1] List all components and their approximate percentages if it is a mixed waste stream.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[3] The final disposal method will likely involve incineration at an approved facility.[1]
Data Summary for Safe Handling
| Hazard Class | Potential Effects | Recommended PPE | First Aid Measures |
| Skin Contact | Causes skin irritation.[2][4][5] | Chemical-resistant gloves, lab coat. | Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3] |
| Eye Contact | Causes serious eye irritation/damage.[1][2] | Chemical safety goggles and face shield. | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3] |
| Inhalation | May cause respiratory irritation.[1][2][5] | Use in a chemical fume hood. | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2][3] |
| Ingestion | Harmful if swallowed.[3][6] | Do not eat, drink, or smoke when handling. | Clean mouth with water and drink plenty of water afterward. Seek medical attention.[2][11] |
Conclusion: A Commitment to Safety
The responsible disposal of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole is a cornerstone of safe laboratory practice. By adhering to these guidelines, researchers and scientists can mitigate risks, ensure regulatory compliance, and foster a culture of safety within their organizations. Always consult your institution's specific protocols and EHS department for guidance tailored to your location and facilities.
References
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Navigating the Safe Handling of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole: A Guide to Personal Protective Equipment and Disposal
In the dynamic landscape of pharmaceutical and agrochemical research, pyrazole derivatives are of significant interest for their diverse biological activities.[1] As with any novel compound, a robust understanding of safe handling practices is paramount to protect researchers and the integrity of their work. This guide provides essential, immediate safety and logistical information for handling 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Understanding the Risks: A Profile of Pyrazole Derivatives
While a specific Safety Data Sheet (SDS) for 1-(tert-Butyl)-5-isopropyl-1H-pyrazole is not currently available, the hazard profiles of related pyrazole compounds indicate several potential risks that must be addressed. These commonly include:
-
Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin irritation and serious eye irritation or damage.[2][3][4]
-
Harmful if Swallowed: Oral toxicity is a concern with some pyrazole compounds.
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3]
-
Organ Damage: Prolonged or repeated exposure to certain pyrazoles has been linked to organ damage.
Given these potential hazards, a comprehensive safety strategy is crucial.
Core Protective Measures: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, based on the hazards associated with analogous compounds.
| Body Part | Personal Protective Equipment (PPE) | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles, crucial for preventing serious eye damage.[5][6] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat | Prevents direct skin contact, which can cause irritation.[6][7] The type of glove should be selected based on the specific solvent used. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation. A NIOSH-approved respirator may be necessary for large quantities or if dust/aerosols are generated. | Minimizes the risk of inhaling potentially irritating dust or vapors.[8][9] |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is as critical as the use of appropriate PPE. The following workflow is designed to ensure the safe handling of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole from receipt to disposal.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[5][8]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[8][10]
-
Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before starting work to minimize movement and potential for spills.
Handling the Compound:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Dispensing: If the compound is a solid, avoid generating dust.[5][8] If it is a liquid, handle it carefully to prevent splashing.
-
Preventing Contact: Avoid direct contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the laboratory.
-
Cleanliness: Wash hands thoroughly after handling the compound, even if gloves were worn.[10]
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of 1-(tert-Butyl)-5-isopropyl-1H-pyrazole.
Responsible Disposal: Protecting Yourself and the Environment
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Collection: All waste containing 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, including contaminated consumables like gloves and paper towels, should be collected in a designated, properly labeled, and sealed hazardous waste container.[2][10]
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[3][10] Do not pour this compound or its solutions down the drain.[5]
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.
Emergency Response: Immediate Actions for Exposure
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[10][11] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][10] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[11] |
Emergency Workflow
Caption: Immediate response plan for accidental exposure to 1-(tert-Butyl)-5-isopropyl-1H-pyrazole.
By implementing these comprehensive safety measures, researchers can confidently and responsibly handle 1-(tert-Butyl)-5-isopropyl-1H-pyrazole, fostering a secure environment for scientific discovery.
References
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- Thermo Fisher Scientific. (2010, October 16). Safety Data Sheet.
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]
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- Sigma-Aldrich. (2025, September 13). Safety Data Sheet.
- Fisher Scientific. (2023, September 1). Safety Data Sheet.
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NJ.gov. Hazard Data Spill/Leaks Physical Properties Exposure Limits Protective Equipment Health Effects First Aid and Decontamination. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
